1-Cyclopropyl-2-methoxyethanamine
説明
The exact mass of the compound 1-Cyclopropyl-2-methoxyethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopropyl-2-methoxyethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-methoxyethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-cyclopropyl-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-4-6(7)5-2-3-5/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVIOCNPBAUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696906 | |
| Record name | 1-Cyclopropyl-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095431-22-3 | |
| Record name | 1-Cyclopropyl-2-methoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2-methoxyethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Physical Properties of 1-Cyclopropyl-2-methoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 1-cyclopropyl-2-methoxyethanamine, a chiral amine of significant interest in pharmaceutical development. As a key intermediate in the synthesis of various drug candidates, a thorough understanding of its physicochemical characteristics is paramount for process optimization, formulation development, and quality control. This document synthesizes available data with established scientific principles to offer a practical and in-depth resource.
Introduction: The Significance of 1-Cyclopropyl-2-methoxyethanamine
1-Cyclopropyl-2-methoxyethanamine, particularly its (S)-enantiomer, is a crucial building block in the synthesis of corticotropin-releasing factor-1 (CRF-1) receptor antagonists.[1] These antagonists are under investigation for the treatment of stress-related disorders such as anxiety and depression. The unique structural combination of a cyclopropyl ring, a primary amine, and a methoxyethyl group imparts specific properties that are critical for its role in asymmetric synthesis and its ultimate incorporation into a final active pharmaceutical ingredient (API). Understanding the physical properties of this intermediate is therefore not merely an academic exercise but a fundamental necessity for efficient and controlled drug development processes.
Molecular Structure and Core Identifiers
A foundational understanding of a molecule begins with its structure and fundamental identifiers.
Figure 1: Molecular structure of 1-cyclopropyl-2-methoxyethanamine.
Table 1: Core Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-cyclopropyl-2-methoxyethanamine | - |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number (Hydrochloride) | 1095431-18-7 | [2][3] |
| CAS Number ((S)-enantiomer) | 1173690-15-7 | - |
| Molecular Formula (HCl Salt) | C₆H₁₄ClNO | [3] |
| Molecular Weight (HCl Salt) | 151.63 g/mol | [3] |
Physicochemical Properties: A Detailed Examination
Table 2: Summary of Physical Properties
| Physical Property | Value | Method of Determination/Prediction |
| Appearance | Colorless liquid (predicted) | Based on similar small amines. |
| Boiling Point | Estimated: 140-160 °C | Based on related structures like 2-methoxyethylamine (95 °C) and the addition of a cyclopropyl group.[4] |
| Melting Point (HCl Salt) | No experimental data found. Predicted to be a crystalline solid. | - |
| Density | Estimated: 0.9 - 1.0 g/cm³ at 20 °C | Based on the density of related amines. |
| Solubility | Miscible with water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexanes). | "Like dissolves like" principle. |
Boiling Point: Rationale and Determination
Predicted Boiling Point: The boiling point of 1-cyclopropyl-2-methoxyethanamine is estimated to be in the range of 140-160 °C at atmospheric pressure. This estimation is based on the boiling point of the structurally related 2-methoxyethylamine (95 °C) and considers the increase in molecular weight and van der Waals forces due to the presence of the cyclopropyl group.[4]
Experimental Determination: The standard method for determining the boiling point of a liquid is distillation.
Figure 2: Workflow for Boiling Point Determination.
The choice of this experimental setup is based on its ability to provide a clear and reproducible measurement of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The inclusion of boiling chips is crucial to prevent bumping and ensure smooth boiling, leading to a more accurate reading.
Solubility Profile: Guiding Principles and Experimental Approach
Predicted Solubility: As a primary amine with a methoxy group, 1-cyclopropyl-2-methoxyethanamine is expected to be a polar molecule. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents. Therefore, it is predicted to be miscible with water and polar organic solvents like methanol and ethanol. Its solubility is expected to decrease in less polar solvents and to be low in nonpolar solvents such as hexanes, following the "like dissolves like" principle.
Experimental Protocol for Solubility Determination:
A qualitative and semi-quantitative assessment of solubility can be performed using a simple vial-based method.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, toluene, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate vial, add a small, known amount of 1-cyclopropyl-2-methoxyethanamine (e.g., 10 mg).
-
Mixing: Vigorously shake or vortex each vial for a set period (e.g., 1 minute).
-
Observation: Visually inspect each vial for complete dissolution. If the compound dissolves, add another known amount and repeat the process until the solution is saturated (i.e., solid or a second liquid phase is present).
-
Quantification: The solubility can be expressed in terms of mg/mL or as descriptive terms (e.g., soluble, sparingly soluble, insoluble).
This protocol provides a self-validating system by titrating the solute into the solvent until saturation is observed, allowing for a direct and practical determination of the solubility limit under the tested conditions.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data provides a detailed "fingerprint" of a molecule, confirming its structure and purity. While experimental spectra for 1-cyclopropyl-2-methoxyethanamine are not widely published, we can predict the key features based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum:
-
Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.2-1.0 ppm).
-
CH-NH₂ proton: A multiplet around 2.5-3.5 ppm.
-
CH₂-O protons: A multiplet around 3.3-3.7 ppm.
-
O-CH₃ protons: A singlet around 3.3 ppm.
-
NH₂ protons: A broad singlet that can appear over a wide range (typically 1.0-3.0 ppm) and is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum:
-
Cyclopropyl carbons: Signals in the upfield region (approx. 5-20 ppm).
-
CH-NH₂ carbon: A signal around 50-60 ppm.
-
CH₂-O carbon: A signal around 70-80 ppm.
-
O-CH₃ carbon: A signal around 58-60 ppm.
Figure 3: Workflow for NMR Spectrum Acquisition.
The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Spectrum:
-
N-H stretch (primary amine): Two characteristic peaks in the range of 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C-H stretch (cyclopropyl): Peaks just above 3000 cm⁻¹.
-
N-H bend (primary amine): A band around 1590-1650 cm⁻¹.
-
C-O stretch (ether): A strong band in the region of 1070-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the free amine. The intensity may be weak due to fragmentation.
-
Key Fragmentation Pathways:
-
Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of a cyclopropyl radical (m/z = 74) or a methoxymethyl radical (m/z = 70).
-
Cleavage of the C-C bond between the cyclopropyl group and the chiral center.
-
Loss of a methoxy group (•OCH₃) to give a fragment at m/z = 84.
-
Safety and Handling
The hydrochloride salt of 1-cyclopropyl-2-methoxyethanamine is classified as harmful if swallowed.[2] It is also expected to be a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Hazard Statements for the Hydrochloride Salt:
-
H302: Harmful if swallowed.[2]
Conclusion
This technical guide has provided a detailed overview of the known and predicted physical properties of 1-cyclopropyl-2-methoxyethanamine. While experimental data for some properties remains scarce, the information presented here, based on established chemical principles and data from related compounds, offers a valuable resource for researchers and professionals working with this important chiral intermediate. The provided experimental protocols serve as a practical guide for the in-house determination of these key physical parameters, ensuring a solid foundation for its application in drug discovery and development.
References
-
Tao, J., & Xu, J. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(3), 482-487. [Link]
-
de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 1085-1090. [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2,2-dimethoxyethan-1-one. Retrieved February 27, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol. Retrieved February 27, 2026, from [Link]
Sources
1-Cyclopropyl-2-methoxyethanamine CAS number and molecular formula
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 1-Cyclopropyl-2-methoxyethanamine , a specialized chiral building block.
Executive Summary
1-Cyclopropyl-2-methoxyethanamine (often utilized as its (S)-enantiomer) is a high-value chiral amine intermediate.[1][2][3][4][5] It serves as a critical pharmacophore in the synthesis of Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists , a class of therapeutics investigated for anxiety and depression.
From a medicinal chemistry perspective, this motif combines the metabolic stability of the cyclopropyl group with the hydrogen-bond accepting capability of the methoxy ether , offering a superior pharmacokinetic profile compared to simple alkyl chains. This guide focuses on the (S)-enantiomer, as it is the biologically relevant form for the primary known applications.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
The compound exists primarily as a free base or a hydrochloride salt. In drug development pipelines, the hydrochloride salt is preferred for its crystallinity and stability.
Table 1: Compound Specifications
| Property | Detail |
| Chemical Name | 1-Cyclopropyl-2-methoxyethan-1-amine |
| Stereochemistry | (S)-Enantiomer (Primary Bioactive Form) |
| CAS Number (Free Base) | 1095431-22-3 (Racemic) / 1173690-15-7 ((S)-Isomer) |
| CAS Number (HCl Salt) | 1095431-18-7 |
| Molecular Formula | |
| Molecular Weight | 115.17 g/mol (Free Base) / 151.63 g/mol (HCl) |
| SMILES | COCC(N)C1CC1 |
| InChI Key | APFVIOCNPBAUSZ-ZCFIWIBFSA-N ((S)-isomer) |
| Appearance | Colorless liquid (Free Base) / White crystalline solid (HCl) |
| Solubility | High in water, methanol, DMSO (Salt form) |
Strategic Synthesis: The Chemoenzymatic Route
While classical resolution (crystallization of diastereomeric salts) is possible, it is atom-inefficient (max 50% yield). The industry-standard protocol, developed to support CRF-1 antagonist scale-up, utilizes a chemoenzymatic approach leveraging Leucine Dehydrogenase (LeuDH). This route ensures high enantiomeric excess (>99% ee) and scalability.
Mechanistic Pathway
The synthesis begins with Cyclopropyl Methyl Ketone , which is oxidized to Cyclopropylglyoxylic Acid . This keto-acid undergoes asymmetric reductive amination catalyzed by LeuDH to yield (S)-Cyclopropylglycine .[2][3][4][5] Subsequent chemical transformation yields the target amine.[2][3][4][5]
Workflow Diagram
Figure 1: Chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine.
Detailed Experimental Protocol
Phase 1: Enzymatic Reductive Amination
-
Reagents: Cyclopropylglyoxylic acid (potassium salt), Leucine Dehydrogenase (LeuDH), Formate Dehydrogenase (FDH for cofactor recycling),
, Ammonium Formate. -
Procedure:
-
Dissolve cyclopropylglyoxylic acid (0.3 M) in phosphate buffer (pH 8.0).
-
Add Ammonium Formate (2 equiv) as the amine source and reductant for cofactor recycling.
-
Add catalytic
(1 mM) and the enzyme cocktail (LeuDH + FDH). -
Incubate at 30°C with mild agitation for 24-48 hours.
-
Monitor: Check conversion via HPLC. The reaction is driven to completion by the removal of
(byproduct of FDH).
-
-
Outcome: Yields (S)-Cyclopropylglycine with >99% ee.
Phase 2: Chemical Conversion to Ether Amine
-
Step A (Protection): Treat the amino acid with
in NaOH/Dioxane to secure the amine. -
Step B (Reduction): Activate the carboxylic acid with isobutyl chloroformate (mixed anhydride method) and reduce in situ with Sodium Borohydride (
) to form the alcohol.-
Critical Note: Direct reduction preserves the chiral center at C1.
-
-
Step C (Methylation): Treat the N-Boc alcohol with Methyl Iodide (
) and Sodium Hydride ( ) in THF to install the methoxy group. -
Step D (Deprotection): Cleave the Boc group using 4N HCl in Dioxane. Isolate as the hydrochloride salt.[6]
Applications in Medicinal Chemistry
The 1-cyclopropyl-2-methoxyethyl moiety is not merely a linker; it is a strategic structural element designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.
CRF-1 Receptor Antagonists
The primary application of this building block is in the synthesis of pyrazinone-based CRF-1 antagonists.
-
Mechanism: The cyclopropyl group fits into a hydrophobic pocket of the CRF-1 receptor, providing steric bulk that locks the molecule into a bioactive conformation.
-
Metabolic Stability: The cyclopropyl ring is significantly more resistant to Cytochrome P450 (CYP) oxidation compared to an isopropyl or ethyl group.[7] The strained C-H bonds (
character) have higher bond dissociation energy, retarding metabolic clearance.
Structural Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) contributions of the scaffold.
Quality Control & Safety
Analytical Validation
To ensure the integrity of this building block for pharmaceutical use, the following parameters must be validated:
-
Enantiomeric Excess (ee): Must be >98%.
-
Method: Chiral HPLC using a Crownpak CR(+) column or derivatization with Marfey's reagent.
-
-
Purity: >98% by HPLC (UV detection at 210 nm, though detection is weak; ELSD or MS detection is preferred).
-
Residual Solvents: Check for THF or Dioxane if used in the final deprotection step.
Safety & Handling
-
Hazards: As a primary amine, the free base is corrosive and causes severe skin burns and eye damage (H314). The HCl salt is an irritant (H315, H319).
-
Storage: Hygroscopic. Store the HCl salt under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
References
-
Parker, W. L., Hanson, R. L., Goldberg, S. L., et al. (2012).[2] "Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase." Organic Process Research & Development, 16(3), 447–452.
-
[Link]
-
- ChemicalBook. "1-Cyclopropyl-2-methoxyethanamine Hydrochloride Product Entry."
-
PubChem. "Compound Summary: 1-Cyclopropyl-2-methoxyethanamine."
-
[Link]
-
-
Gilligan, P. J., et al. (2009). "Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist."[8] Journal of Medicinal Chemistry, 52(23), 7653–7668.[8]
-
[Link]
-
Sources
An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-2-methoxyethanamine
Introduction
1-Cyclopropyl-2-methoxyethanamine is a chiral primary amine and a key intermediate in the synthesis of advanced pharmaceutical compounds, notably as a building block for corticotropin-releasing factor-1 (CRF-1) receptor antagonists[1]. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 1-Cyclopropyl-2-methoxyethanamine, offering both theoretical insights and actionable experimental protocols for researchers, scientists, and drug development professionals. The ability to accurately characterize and predict its behavior in various solvents and under stress conditions is critical for formulation design, process optimization, and ensuring regulatory compliance[2][3].
Core Physicochemical Properties
Understanding the fundamental properties of 1-Cyclopropyl-2-methoxyethanamine is the first step in predicting its behavior. The molecule incorporates a polar primary amine group capable of hydrogen bonding, a moderately polar ether linkage, and a non-polar cyclopropyl ring. This amphipathic nature dictates its interaction with different solvent systems. The hydrochloride salt is a common form for this compound, which significantly influences its aqueous solubility[4][5].
| Property | Value (for Hydrochloride Salt) | Source |
| Molecular Formula | C6H14ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [4] |
| Appearance | Varies (typically solid) | N/A |
| Key Structural Features | Primary Amine, Ether, Cyclopropane | [4] |
Part 1: The Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and its performance in in vitro assays[6][7]. We must distinguish between two key types of solubility measurements:
-
Kinetic Solubility : Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock to an aqueous buffer. It is a high-throughput assessment of how much compound can be dissolved under non-equilibrium conditions, which is relevant for early-stage screening assays[7][8][9].
-
Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, determined by allowing excess solid to equilibrate with a solvent over an extended period (e.g., 24-72 hours)[10][11]. It is essential for formulation and late-stage development[10].
Estimated Solubility in Common Solvents
While exhaustive experimental data for 1-Cyclopropyl-2-methoxyethanamine is not publicly available, we can estimate its solubility based on its structural components and the principle of "like dissolves like"[12]. The primary amine and ether groups suggest solubility in polar solvents, while the cyclopropyl and ethyl backbone provide some non-polar character.
| Solvent Category | Solvent | Estimated Solubility | Rationale |
| Polar Protic | Water (as HCl salt) | Soluble | The hydrochloride salt form will readily dissociate and solvate in aqueous media. |
| Methanol, Ethanol | Highly Soluble | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the amine and ether moieties[12]. | |
| Polar Aprotic | DMSO, DMF | Highly Soluble | High polarity allows for effective solvation of the polar functional groups[12]. |
| Acetonitrile | Soluble | The polar nitrile group facilitates dipole-dipole interactions[12]. | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Moderately Soluble | The molecule's non-polar hydrocarbon backbone allows for some solubility in solvents of intermediate polarity[12]. |
| Toluene | Sparingly Soluble | The non-polar aromatic character has limited affinity for the polar amine and ether groups[12]. | |
| Hexane | Insoluble | As a highly non-polar solvent, hexane is a poor match for the polar functional groups of the molecule[12]. |
Disclaimer: This table presents an estimation. Experimental verification using the protocols below is mandatory for any application.
Experimental Workflow: Thermodynamic Solubility Determination
The Shake-Flask method is the definitive technique for measuring thermodynamic solubility[10]. It ensures that the compound and solvent have reached true equilibrium.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol: Shake-Flask Thermodynamic Solubility Assay
This protocol is adapted from standard industry practices for determining equilibrium solubility[10][11][13].
-
Preparation :
-
Incubation :
-
Add a precise volume (e.g., 1 mL) of the buffer to the vial. The amount of solid should be in clear excess of what is expected to dissolve.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the suspension for at least 24 hours to ensure equilibrium is reached. Some poorly soluble or slow-dissolving compounds may require up to 72 hours[10].
-
-
Sample Processing :
-
Remove the vial and allow it to stand undisturbed for a short period.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining particulates[10].
-
-
Analysis :
-
Calculation :
-
Construct a calibration curve from the standards.
-
Use the curve to calculate the concentration of the compound in the supernatant, which represents its thermodynamic solubility. Report the value in both µg/mL and µM[13].
-
Part 2: The Stability Profile
Stability testing is a non-negotiable component of pharmaceutical development, providing critical data on how a drug substance degrades over time under the influence of environmental factors like temperature, humidity, and light[2][14]. Forced degradation (or stress testing) is a key part of this process, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways[15][16][17]. This is mandated by ICH guidelines to ensure the specificity of stability-indicating analytical methods[3][15].
Potential Degradation Pathways
The 1-Cyclopropyl-2-methoxyethanamine structure contains moieties with known chemical liabilities. The primary area of concern is the cyclopropylamine group.
-
Hydrolytic Degradation : Cyclopropylamines can be susceptible to hydrolytic degradation, particularly under high pH conditions, which can lead to ring-opening[18].
-
Oxidative Degradation : Primary amines are electron-rich and can be susceptible to oxidation[16]. Cytochrome P450-mediated oxidation of cyclopropylamines is a known metabolic pathway that can lead to reactive ring-opened intermediates[19]. While this is a metabolic concern, it highlights the ring's potential vulnerability to chemical oxidation.
-
Photolytic Degradation : Exposure to UV or visible light can provide the energy to initiate degradation reactions in susceptible molecules[20].
Experimental Design: Forced Degradation Study
A comprehensive forced degradation study exposes the compound to a range of harsh conditions to model potential long-term instabilities[17][21].
| Condition | Stress Agent / Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60°C) | Simulates acidic environments and identifies acid-labile functional groups[16]. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60°C) | Identifies base-labile groups. Particularly relevant for cyclopropylamines which can degrade at high pH[16][18]. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temp | Induces oxidative stress to identify sites vulnerable to oxidation, such as the primary amine[16][20]. |
| Thermal Stress | Solid & Solution, heated (e.g., 80°C) | Evaluates the intrinsic thermal stability of the molecule[17]. |
| Photostability | Solid & Solution, exposed to light (ICH Q1B options) | Determines susceptibility to degradation upon light exposure, informing packaging requirements[15][20]. |
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Stability Study.
Protocol: General Forced Degradation Study
This protocol provides a framework for stress testing; specific time points and temperatures may need optimization to achieve target degradation (typically 5-20%)[21].
-
Preparation :
-
Prepare a stock solution of 1-Cyclopropyl-2-methoxyethanamine in a suitable solvent (e.g., a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Application :
-
Hydrolysis : Mix equal volumes of the stock solution with 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid/base. Place in a heated environment (e.g., 60°C).
-
Oxidation : Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of ~3% H₂O₂. Keep at room temperature.
-
Thermal : Place vials of the stock solution and solid compound in an oven at a high temperature (e.g., 80°C).
-
Photolytic : Expose the stock solution and solid compound to light conditions as specified in ICH guideline Q1B[15]. Include dark controls wrapped in aluminum foil.
-
-
Sampling and Analysis :
-
At specified time intervals (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
For acid and base samples, neutralize the solution immediately.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, time-zero controls, and dark controls using a validated, stability-indicating HPLC or LC-MS/MS method[22]. The method must be able to separate the parent compound from all generated degradation products.
-
-
Data Interpretation :
-
Calculate the percentage of the parent compound remaining at each time point.
-
Use mass spectrometry data to identify the mass of major degradation products and propose their structures.
-
Compile the data to map the primary degradation pathways[17].
-
Conclusion
1-Cyclopropyl-2-methoxyethanamine, as its hydrochloride salt, is anticipated to be highly soluble in aqueous and polar organic solvents, with limited solubility in non-polar media. The primary stability concern stems from the cyclopropylamine moiety, which is potentially susceptible to hydrolytic degradation under basic conditions and oxidative stress. The protocols and theoretical frameworks provided in this guide serve as a robust starting point for the empirical characterization of this key pharmaceutical intermediate. Rigorous experimental determination of its solubility and stability profiles is an indispensable step in de-risking its development and ensuring the quality and efficacy of the final drug product.
References
-
Domainex. Thermodynamic Solubility Assay. [Online] Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Online] Available at: [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Online] Available at: [Link]
-
SGS. Pharmaceutical Stability Testing and Storage. [Online] Available at: [Link]
-
KOPS. Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. [Online] Available at: [Link]
-
Microbiology Society. Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. [Online] Available at: [Link]
-
Technology Networks. Forced degradation studies: A critical lens into pharmaceutical stability. [Online] Available at: [Link]
-
Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. [Online] Available at: [Link]
-
National Library of Medicine. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. [Online] Available at: [Link]
-
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Online] Available at: [Link]
-
Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Online] Available at: [Link]
-
Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Online] Available at: [Link]
-
Pharmatutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Online] Available at: [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Online] Available at: [Link]
-
Ascendia Pharma. Stability Studies | Testing of Pharmaceutical Products. [Online] Available at: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. [Online] Available at: [Link]
-
Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Online] Available at: [Link]
-
National Library of Medicine. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. [Online] Available at: [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Online] Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay. [Online] Available at: [Link]
-
BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Online] Available at: [Link]
-
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Online] Available at: [Link]
-
Japan Society for Environmental Chemistry. III Analytical Methods. [Online] Available at: [Link]
-
MicroChemicals. Solvents and solubilities. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 1-Cyclopropyl-2-methoxyethan-1-ol. [Online] Available at: [Link]
-
Organic Chemistry Portal. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. [Online] Available at: [Link]
-
GERPAC. Drug stability. [Online] Available at: [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. [Online] Available at: [Link]
-
ResearchGate. A Strategy to Minimize Reactive Metabolite Formation. [Online] Available at: [Link]
-
ACS Publications. Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. [Online] Available at: [Link]
-
AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Online] Available at: [Link]
-
CONICET. Analytical Methods. [Online] Available at: [Link]
-
EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides. [Online] Available at: [Link]
-
University of Rochester. Solvents and Polarity. [Online] Available at: [Link]
-
University of California, Davis. Properties of Common Organic Solvents. [Online] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. 1-Cyclopropyl-2-methoxyethanamine hydrochloride [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. evotec.com [evotec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. asianpubs.org [asianpubs.org]
- 10. raytor.com [raytor.com]
- 11. protocols.io [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 15. Pharmaceutical Stability Testing and Storage | SGS [sgs.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. onyxipca.com [onyxipca.com]
- 18. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. ajpsonline.com [ajpsonline.com]
- 21. pharmoutsourcing.com [pharmoutsourcing.com]
- 22. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Potential biological activities of cyclopropylamines in drug discovery
An In-Depth Technical Guide to the Biological Activities of Cyclopropylamines in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropylamine moiety, a small, strained carbocycle fused to an amino group, represents a uniquely powerful and versatile building block in modern medicinal chemistry. Its distinct stereoelectronic properties—arising from the high p-character of its C-C bonds and its rigid, three-dimensional structure—confer significant advantages in drug design, influencing potency, selectivity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of cyclopropylamines, focusing on their core mechanisms of action as enzyme inhibitors. We will dissect their roles as mechanism-based inactivators of critical flavoenzymes such as Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1), as well as their capacity for suicide inhibition of Cytochrome P450 (CYP450) enzymes. Through detailed mechanistic discussions, case studies of prominent drugs, and validated experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable pharmacophore.
The Cyclopropylamine Moiety: A Privileged Scaffold in Drug Design
The utility of the cyclopropyl ring in drug molecules has grown exponentially, transitioning from a chemical curiosity to a mainstay in preclinical and clinical candidates.[1] This is not an accidental trend; the incorporation of this fragment is a deliberate strategy to address multifaceted challenges in drug discovery.
Causality Behind its Utility:
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl group locks the appended amine in a defined spatial orientation. This pre-organization for binding to a biological target can significantly reduce the entropic penalty upon binding, leading to enhanced potency.[2]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes compared to their linear alkane counterparts. This often translates to increased metabolic stability and a more favorable pharmacokinetic profile.[1][2]
-
Unique Electronic Nature: The strained bonds of the cyclopropane ring possess significant π-character, allowing them to engage in electronic interactions typically associated with double bonds, while retaining a saturated, three-dimensional structure.[1]
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, like a gem-dimethyl group or a vinyl group, offering a unique vector and property space for structure-activity relationship (SAR) exploration.
However, the very reactivity that makes cyclopropylamines effective as mechanism-based inhibitors can also be a liability, leading to off-target effects or the formation of reactive metabolites, a crucial consideration we will explore further.[3][4]
Core Biological Targets & Mechanisms of Action
Cyclopropylamines are renowned for their ability to act as mechanism-based inhibitors, or "suicide inhibitors." These are unreactive compounds that are catalytically converted by their target enzyme into a reactive species, which then irreversibly inactivates the enzyme. This mechanism provides a high degree of specificity and prolonged duration of action.
Flavoenzyme Inhibition: MAO & LSD1
Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1) are flavin adenine dinucleotide (FAD)-dependent oxidases that are critical regulators of neurotransmitters and histone methylation, respectively.[5][6] Cyclopropylamines are potent inactivators of this enzyme class.
Mechanism of Inactivation: The process is initiated by a single-electron transfer (SET) from the cyclopropylamine nitrogen to the oxidized FAD cofactor. This generates a highly unstable aminium radical cation. The strained cyclopropyl ring rapidly undergoes fragmentation (ring-opening) to form a carbon-centered radical, which is then attacked by the reduced FAD cofactor (or another active site nucleophile), forming a stable, covalent adduct and rendering the enzyme permanently inactive.[7][8]
Caption: Mechanism of FAD-dependent enzyme inactivation by cyclopropylamines.
This shared mechanism explains why many cyclopropylamine-based drugs exhibit activity against both MAO and LSD1.[7] The archetypal example is tranylcypromine , which has been used for decades as an antidepressant (MAO inhibitor) and is now a foundational scaffold for developing potent and selective LSD1 inhibitors for cancer therapy.[7][][10]
Cytochrome P450 Inhibition
Cytochrome P450 (CYP450) enzymes are heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including most clinical drugs. Irreversible inhibition of CYPs by drugs is a major cause of drug-drug interactions (DDIs). Cyclopropylamines are well-characterized mechanism-based inactivators of various CYP isoforms.[11][12]
Mechanism of Inactivation: Similar to flavoenzymes, the mechanism involves oxidation of the cyclopropylamine at the nitrogen atom by the activated heme-oxygen species (Compound I) of the CYP enzyme.[13] This generates a radical intermediate which, following ring-opening, produces a reactive carbon-centered radical. This radical can then covalently bind to the heme prosthetic group or protein residues in the active site, leading to suicide inhibition.[12][14] In some cases, the metabolic pathway can also lead to the formation of a nitroso metabolite that coordinates tightly to the heme iron, forming a metabolic intermediate complex (MIC) that also inhibits enzyme turnover.[14]
This propensity for CYP inhibition is a critical liability to monitor in drug development. The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin, for example, has been linked to the metabolic activation of its cyclopropylamine moiety by CYP1A2 into reactive, ring-opened intermediates that form covalent adducts with hepatic proteins.[3][4]
Therapeutic Applications & Representative Drugs
The unique inhibitory profile of cyclopropylamines has led to their successful application across multiple disease areas.
| Drug Name | Primary Target(s) | Therapeutic Area | Key Feature(s) |
| Tranylcypromine | MAO-A, MAO-B, LSD1 | Psychiatry (Depression), Oncology (Investigational) | The foundational irreversible MAO inhibitor; now a scaffold for LSD1 inhibitors.[6][] |
| Ciprofloxacin | DNA Gyrase, Topoisomerase IV | Infectious Disease | A broad-spectrum fluoroquinolone antibiotic; the cyclopropyl group enhances potency.[15] |
| Simeprevir | HCV NS3/4A Protease | Infectious Disease (Hepatitis C) | Contains a cyclopropyl sulfonamide, demonstrating the motif's versatility.[16] |
| ORY-1001 (Iadademstat) | LSD1 | Oncology (Leukemia) | A potent and selective LSD1 inhibitor based on the tranylcypromine scaffold. |
| Risdiplam | SMN2 Splicing Modifier | Neurology (Spinal Muscular Atrophy) | The cyclopropyl group was added to improve drug properties and overcome toxicity.[3][16] |
| Caption: Table of representative drugs containing a cyclopropylamine or related cyclopropyl moiety. |
Case Study: From Antidepressant to Anticancer Agent
The story of tranylcypromine is a masterclass in drug repositioning driven by mechanistic understanding. Initially approved as an antidepressant due to its inhibition of MAO, which increases levels of monoamine neurotransmitters, its structural similarity to a methylated lysine substrate led to its "rediscovery" as an inhibitor of the histone demethylase LSD1.[7] Overexpression of LSD1 is a hallmark of many cancers, particularly acute myeloid leukemia (AML).[6] By inhibiting LSD1, tranylcypromine-based molecules can reverse aberrant epigenetic silencing, restore normal gene expression, and induce cancer cell differentiation and apoptosis. This has spurred the development of a new generation of highly potent and selective cyclopropylamine-based LSD1 inhibitors for oncology.[6][8][17]
Drug Discovery & Development Considerations
When designing new drugs incorporating a cyclopropylamine, a careful balance must be struck between its beneficial properties and potential liabilities.
-
Benefit: Enhanced Potency & Selectivity: The rigid structure can be optimized to fit precisely into a target's active site, improving potency. Subtle changes to the cyclopropane's substitution pattern can also steer selectivity between related enzymes (e.g., MAO-A vs. MAO-B, or LSD1 vs. MAOs).[5][7]
-
Liability: Metabolic Bioactivation: As discussed with CYP450 enzymes, the cyclopropylamine can be a "metabolic hotspot," leading to reactive metabolites. This necessitates thorough reactive metabolite screening and assessment of DDI potential early in development.[3][4]
-
Benefit: Improved PK Properties: The motif can block a site of metabolism, increasing a drug's half-life and oral bioavailability.[1]
-
Liability: Off-Target Activity: Given the shared mechanism against FAD-dependent oxidases, a new cyclopropylamine designed for LSD1 might retain unwanted MAO inhibitory activity, which could cause side effects like hypertensive crisis if not properly managed.[]
Caption: A typical screening cascade for a novel cyclopropylamine-based drug candidate.
Standard Experimental Protocols for Activity Assessment
To rigorously characterize the biological activity of novel cyclopropylamines, a suite of standardized biochemical assays is essential. The protocols described below represent self-validating systems for assessing inhibition of key enzyme targets.
Protocol 1: MAO-Glo™ Assay for MAO Inhibition
This commercially available, luminescence-based assay provides a rapid and sensitive method for measuring the activity of MAO-A and MAO-B.
Causality of Method: The assay uses a luminogenic MAO substrate. When MAO is active, it converts the substrate into a product that reacts with a developer reagent to generate light. An inhibitor will block this conversion, resulting in a decrease in the luminescent signal, which is directly proportional to the level of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare MAO-A or MAO-B enzyme dilutions, luminogenic substrate, and test compounds (e.g., cyclopropylamine analogs) in the appropriate assay buffer.
-
Compound Incubation (for Irreversible Inhibitors): In a 96- or 384-well white assay plate, add 5 µL of test compound dilutions. Add 10 µL of MAO enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for time-dependent, irreversible inhibition. A no-pre-incubation control can be run to assess reversible inhibition.
-
Substrate Addition: Add 10 µL of the MAO substrate to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Development: Add 25 µL of Luciferin Detection Reagent to stop the MAO reaction and initiate the light-generating reaction.
-
Data Acquisition: Incubate for 20 minutes in the dark, then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate percent inhibition relative to vehicle (e.g., DMSO) controls and determine IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: LSD1 Amplex® Red Biochemical Assay
This is a fluorescence-based, coupled-enzyme assay to measure LSD1 activity.
Causality of Method: LSD1 demethylates its substrate (e.g., a H3K4-monomethylated peptide), producing formaldehyde as a byproduct. A coupling enzyme, horseradish peroxidase (HRP), uses this formaldehyde to convert the non-fluorescent Amplex® Red reagent into the highly fluorescent product, resorufin. An LSD1 inhibitor prevents formaldehyde production, thus blocking the generation of the fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, LSD1 enzyme, H3K4me1 peptide substrate, HRP, Amplex® Red reagent, and test compounds.
-
Assay Reaction Setup: In a 96-well black assay plate, add test compounds at various concentrations.
-
Enzyme Addition: Add LSD1 enzyme to each well.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a master mix containing the peptide substrate, HRP, and Amplex® Red reagent to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to measure excitation at ~530 nm and emission at ~590 nm. Read kinetically for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase of fluorescence increase). Calculate percent inhibition relative to controls and determine IC50 values.
Protocol 3: CYP450 Inhibition Assay using a Fluorogenic Probe
This protocol assesses the potential of a cyclopropylamine to inhibit a specific CYP isoform (e.g., CYP3A4).
Causality of Method: The assay uses a specific, non-fluorescent substrate for a given CYP isoform. The active CYP enzyme metabolizes this substrate into a fluorescent product. An inhibitor will compete with or inactivate the enzyme, preventing the formation of the fluorescent product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant human CYP enzyme (e.g., CYP3A4 supersomes), a NADPH-regenerating system, and a fluorogenic substrate specific for the isoform (e.g., Bom-CCFC for CYP3A4).
-
Inhibitor Pre-incubation (for Mechanism-Based Inhibition): In a 96-well black plate, mix the test compound, CYP enzyme, and the NADPH-regenerating system.
-
Incubation: Incubate for a set time (e.g., 30 minutes) at 37°C. This "pre-incubation" allows a mechanism-based inhibitor to inactivate the enzyme before the probe substrate is added.
-
Reaction Initiation: Add the fluorogenic probe substrate to each well.
-
Kinetic Reading: Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader and monitor the increase in fluorescence over time.
-
Data Analysis: Calculate the rate of product formation. Determine the IC50 of the test compound by comparing the rates in the presence of the inhibitor to the vehicle control. A shift in IC50 between assays with and without the pre-incubation step is indicative of mechanism-based inhibition.
Conclusion and Future Outlook
The cyclopropylamine scaffold is a cornerstone of modern drug discovery, providing a robust platform for developing potent and specific inhibitors of key enzymes. Its success in targeting MAOs for depression and, more recently, LSD1 for oncology highlights its enduring value. The primary challenge and area of future innovation lie in mastering the "double-edged sword" of its reactivity. The goal is to design next-generation cyclopropylamines that retain the desired mechanism-based inhibitory activity at the therapeutic target while minimizing bioactivation by metabolic enzymes like CYPs. Strategies such as introducing steric hindrance near the amine, fine-tuning electronic properties, or creating deuterated versions to alter metabolic pathways are active areas of research.[10] As our understanding of enzyme structure and mechanism deepens, the rational design of safer, more effective cyclopropylamine-based therapeutics will continue to expand into new and exciting therapeutic frontiers.
References
- Ovid. cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.
- Frontiers. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. (2017).
- PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. (2024).
- PMC. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. (2017).
- PubMed. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. (2015).
- PMC. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
- PubMed. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. (2005).
- BOC Sciences. Monoamine Oxidase Inhibitor Compounds List.
- Nagoya University. Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- PubMed. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. (1991).
- ResearchGate. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF.
- PMC. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.
- ACS Publications. N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation.
- ACS Publications. Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates.
- ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines.
- ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF.
- ResearchGate. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. (2005).
- ACS Publications. Advances in the Synthesis of Cyclopropylamines. (2025).
- Wikipedia. Cyclopropylamine.
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
- ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
- BenchChem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Thieme. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups. (2021).
- ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026).
- ACS Publications. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 12. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 17. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (S)-1-Cyclopropyl-2-methoxyethanamine as a Chiral Intermediate
Executive Summary: The "Chiral Key" to Melatonin Agonists
(S)-1-Cyclopropyl-2-methoxyethanamine (CAS: 1173690-15-7; HCl Salt: 1095431-18-7) is a high-value chiral building block, primarily recognized as the critical amine moiety in the synthesis of Tasimelteon (Hetlioz) .
In drug discovery, this intermediate represents a strategic fusion of three pharmacophoric elements:
-
Chirality ((S)-Configuration): Essential for selective binding to MT1/MT2 melatonin receptors.
-
Cyclopropyl Motif: Acts as a bioisostere for alkyl groups, enhancing metabolic stability against CYP450 oxidation while providing conformational rigidity.
-
Methoxyethyl Chain: Improves aqueous solubility and offers a hydrogen-bond acceptor site within the binding pocket.
This guide details the structural rationale, authoritative synthesis protocols, and quality control parameters required for utilizing this intermediate in high-stakes pharmaceutical development.
Structural Analysis & Pharmacophore Logic
The Cyclopropyl Advantage
The cyclopropyl group is not merely a spacer; it is a metabolic shield. In the development of Tasimelteon, the replacement of standard alkyl chains with a cyclopropyl ring significantly reduces the rate of oxidative metabolism. The strained C-H bonds of the cyclopropane ring (approx. 106 kcal/mol bond dissociation energy) are stronger than typical aliphatic C-H bonds (~98 kcal/mol), making them less susceptible to cytochrome P450 attack.
Stereochemical Imperative
The (S)-configuration is non-negotiable. Structure-Activity Relationship (SAR) studies indicate that the spatial arrangement of the methoxy group relative to the amide linker (formed after coupling) dictates the ligand's ability to engage the hydrophobic pocket of the MT1/MT2 receptors. The (R)-enantiomer typically exhibits significantly reduced affinity (Ki values often 10-100x higher), rendering it an impurity rather than an active component.
Synthetic Pathways: From Resolution to Biocatalysis
Historical methods relied on the resolution of racemic amines using lipases or chiral acids (e.g., tartaric acid), often resulting in maximum theoretical yields of 50%. Modern industrial standards favor Asymmetric Chemoenzymatic Synthesis to ensure >99% enantiomeric excess (ee).
Workflow Visualization (Graphviz)
The following diagram illustrates the industrial evolution from racemic resolution to the preferred biocatalytic route.
Caption: Evolution of synthesis showing the high-efficiency chemoenzymatic route via (S)-Cyclopropylglycine.
Experimental Protocol: Chemoenzymatic Synthesis
Context: This protocol describes the conversion of cyclopropylglyoxylic acid to the chiral amine precursor, a method superior to chemical resolution due to its 100% theoretical yield of the desired enantiomer.
Reagents & Equipment
-
Substrate: Cyclopropylglyoxylic acid (prepared from methyl cyclopropyl ketone).[1]
-
Enzyme: Leucine Dehydrogenase (LeuDH) (cloned from Thermoactinomyces intermedius).[1]
-
Cofactor Recycling: Formate Dehydrogenase (FDH) + Sodium Formate + NAD+.
-
Buffer: Ammonium formate buffer (pH 8.5).
-
Apparatus: Thermostated shaker or bioreactor.
Step-by-Step Methodology
-
Reaction Assembly:
-
In a 500 mL reaction vessel, dissolve cyclopropylglyoxylic acid (50 mmol) in ammonium formate buffer (1 M, pH 8.5). The high concentration of ammonium ions serves as the amine source.
-
Add NAD+ (0.5 mmol) (catalytic amount).
-
Add Sodium Formate (75 mmol) to drive NADH recycling.
-
-
Biocatalysis Initiation:
-
Add lyophilized LeuDH (500 units) and FDH (500 units).
-
Incubate at 30°C with gentle agitation (150 rpm).
-
Monitor: Track consumption of the keto acid via HPLC (C18 column, UV 210 nm) every 2 hours. Reaction typically reaches completion in 12–24 hours.
-
-
Isolation of (S)-Cyclopropylglycine:
-
Quench reaction by adjusting pH to 3.0 with 6M HCl (precipitates enzymes).
-
Filter through Celite.
-
Purify the amino acid via ion-exchange chromatography (Dowex 50W) to remove salts.
-
Yield checkpoint: Expect >90% yield, >99% ee.
-
-
Conversion to Target Amine:
-
Reduction: Treat the (S)-amino acid with Borane-THF complex (BH3·THF) at 0°C -> reflux to yield (S)-2-amino-2-cyclopropylethanol.
-
Protection: Protect amine with Boc-anhydride.
-
Methylation: Methylate the alcohol using MeI/NaH in THF.
-
Deprotection: Remove Boc group with 4M HCl/Dioxane.
-
Final Isolation: Recrystallize the HCl salt from Isopropanol/Ether.
-
Application Case Study: Synthesis of Tasimelteon
The primary utility of this amine is its coupling with the dihydrobenzofuran core. This step determines the final drug's efficacy.
Coupling Reaction Workflow
Caption: Convergent synthesis of Tasimelteon highlighting the introduction of the chiral amine.
Critical Process Parameters (CPPs)
-
Stoichiometry: Use a slight excess of the amine (1.1 eq) to ensure complete consumption of the expensive benzofuran acid intermediate.
-
Base Selection: Non-nucleophilic bases (DIPEA or TEA) are required to neutralize the HCl salt of the amine without racemizing the chiral center.
-
Temperature Control: Maintain coupling temperature <5°C during addition to prevent side reactions (dimerization).
Quality Control & Data Specifications
Physical Properties Table
| Property | Specification (HCl Salt) | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[2] |
| Molecular Weight | 151.63 g/mol | C6H13NO[3] · HCl |
| Melting Point | 135–140°C | Sharp range indicates high purity. |
| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane). |
Chiral Purity Analysis (HPLC)
To validate the (S)-enantiomer excess, use the following method:
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).
-
Acceptance Criteria: (S)-Enantiomer > 99.0%; (R)-Enantiomer < 0.5%.
References
-
Tang, Q., et al. (2018).[1] "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System." Catalysts. Link (Methodology for chemoenzymatic route).
-
Vachharajani, N. N., et al. (2003). "Preclinical Pharmacokinetics and Metabolism of BMS-214778, a Novel Melatonin Receptor Agonist." Journal of Pharmaceutical Sciences. Link (Pharmacophore and metabolic stability data).
-
U.S. Food and Drug Administration (FDA). (2014).[4][5] "Hetlioz (Tasimelteon) Prescribing Information." Link (Clinical application and indication).
-
Hartz, R. A., et al. (2009).[6] "Synthesis and evaluation of a novel series of corticotropin-releasing factor-1 (CRF-1) receptor antagonists." Journal of Medicinal Chemistry. Link (Use of the amine in CRF-1 antagonists).
-
ChemicalBook. "1-Cyclopropyl-2-methoxyethanamine hydrochloride Product Properties." Link (Physical properties verification).
Sources
Application Note: Chemoenzymatic Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine
[1][2][3]
Executive Summary
(S)-1-Cyclopropyl-2-methoxyethanamine is a high-value chiral intermediate utilized in the synthesis of Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists and next-generation CNS therapeutics. Traditional chemical resolution of this amine often suffers from low yields (<40%) and poor enantiomeric excess (ee).
This Application Note details a robust chemoenzymatic protocol that circumvents these limitations. By coupling the chemical oxidation of methyl cyclopropyl ketone with a Leucine Dehydrogenase (LeuDH) catalyzed reductive amination, we achieve >99% ee and high overall yields. This protocol integrates a self-sustaining cofactor regeneration system (FDH/Formate), ensuring economic viability for scale-up.
Key Advantages of This Protocol
-
Stereochemical Purity: Delivers >99% ee of the (S)-enantiomer without chiral chromatography.
-
Scalability: Uses inexpensive ammonium formate as the amine source and reductant.
-
Safety: Avoids hazardous azide chemistry or high-pressure hydrogenation often associated with chiral amine synthesis.
Strategic Pathway Analysis
The synthesis relies on constructing the chiral center before establishing the ether linkage. The workflow consists of three distinct phases:
-
Precursor Synthesis: Oxidation of methyl cyclopropyl ketone to cyclopropylglyoxylic acid.
-
Biocatalytic Installation: Asymmetric reductive amination to (S)-cyclopropylglycine.
-
Chemical Finishing: Chemoselective reduction and O-methylation to the final amino ether.
Pathway Visualization
Figure 1: Strategic workflow for the chemoenzymatic synthesis of the target amine.[1][2][3][4] The critical stereocenter is established in Step 2 via Leucine Dehydrogenase.
Detailed Experimental Protocol
Phase A: Precursor Synthesis (Oxidation)
Objective: Convert methyl cyclopropyl ketone to cyclopropylglyoxylic acid.
-
Reagents: Methyl cyclopropyl ketone (1.0 eq), KMnO4 (2.0 eq), K2CO3 (0.2 eq), Water.
-
Equipment: Jacketed reactor with overhead stirring; filtration unit.
Procedure:
-
Charge water and methyl cyclopropyl ketone into the reactor. Add K2CO3 to buffer the pH.
-
Heat the mixture to 50 °C .
-
Critical Step: Add aqueous KMnO4 solution slowly over 4–6 hours. Caution: Reaction is exothermic. Maintain temperature <55 °C to prevent ring opening of the cyclopropyl group.
-
Stir for an additional 3 hours post-addition.
-
Quench excess oxidant with a minimal amount of H2O2 or NaHSO3.
-
Filter the manganese dioxide (MnO2) sludge. Note: The sludge can retain product; wash thoroughly with warm water.
-
Acidify the filtrate to pH 2.0 with HCl and extract with Ethyl Acetate (EtOAc) or use directly in the enzymatic step if salt tolerance permits.
-
Yield Target: ~75% conversion to glyoxylic acid derivative.
Phase B: Biocatalytic Reductive Amination (The Chiral Step)
Objective: Stereoselective conversion of the keto-acid to (S)-cyclopropylglycine.
-
Enzyme System:
-
LeuDH: Leucine Dehydrogenase (e.g., from Thermoactinomyces intermedius).
-
FDH: Formate Dehydrogenase (e.g., from Candida boidinii or Pichia pastoris) for cofactor recycling.
-
-
Cofactor: NAD+ (Catalytic amount).
-
Amine Source/Reductant: Ammonium Formate.[1]
Reaction Engineering Diagram:
Figure 2: Coupled enzymatic cycle. LeuDH consumes NADH to produce the chiral amine; FDH regenerates NADH using formate, driving the equilibrium forward via CO2 release.
Procedure:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 8.0) containing 0.5 M Ammonium Formate.
-
Substrate Loading: Dissolve Cyclopropylglyoxylic acid (from Phase A) to a concentration of 50–100 g/L. Adjust pH to 8.0 with NH4OH.
-
Cofactor Initiation: Add NAD+ (1 mM final concentration).
-
Enzyme Addition: Add lyophilized LeuDH (20 U/mmol substrate) and FDH (20 U/mmol substrate).
-
Incubation: Stir gently at 30–35 °C.
-
Process Control: Monitor pH. The reaction consumes ammonia. Supplement with 5M NH4OH/Formic acid mix to maintain pH 7.8–8.2.
-
-
Endpoint: Monitor consumption of keto-acid by HPLC (C18 column, 210 nm). Reaction typically completes in 24 hours.
-
Workup:
-
Precipitate enzymes via ultrafiltration or heat denaturation (50°C for 10 min) and centrifugation.
-
Isolate (S)-Cyclopropylglycine via ion-exchange chromatography (Dowex 50) or proceed to in-situ protection.
-
Phase C: Chemical Finishing (Reduction & Methylation)
Objective: Convert the chiral amino acid to the target methoxy-amine.[5][1][2]
Procedure:
-
Boc Protection: Treat the aqueous solution of (S)-cyclopropylglycine with (Boc)2O and NaOH. Isolate the N-Boc acid.[5][1][2]
-
Reduction:
-
Dissolve N-Boc acid in anhydrous THF.
-
Add BH3·THF complex (or activate as mixed anhydride with isobutyl chloroformate followed by NaBH4 reduction) at 0 °C.
-
Stir until conversion to the alcohol (N-Boc-(S)-1-cyclopropyl-2-hydroxyethylamine) is complete.
-
-
O-Methylation:
-
Dissolve the alcohol in dry DMF or THF.
-
Add NaH (1.1 eq) at 0 °C. Stir 30 min.
-
Add Methyl Iodide (MeI, 1.1 eq).
-
Safety Note: MeI is toxic. Use closed handling systems.
-
-
Deprotection:
-
Treat the ether with 4M HCl in Dioxane.
-
Concentrate to yield (S)-1-Cyclopropyl-2-methoxyethanamine hydrochloride .
-
Quantitative Performance Data
| Metric | Traditional Chemical Route | Chemoenzymatic Route (This Protocol) |
| Step Count | 6-8 | 4 (Integrated) |
| Overall Yield | 25 - 35% | 55 - 62% |
| Enantiomeric Excess (ee) | 85 - 92% (Requires Resolution) | > 99% |
| Atom Economy | Low (Heavy protecting groups) | High (Ammonia/Formate efficiency) |
| Cost Driver | Chiral Auxiliaries / Resolution Agents | Enzyme (Reusable) |
Troubleshooting & Optimization
Substrate Inhibition
High concentrations of cyclopropylglyoxylic acid (>150 g/L) may inhibit LeuDH.
-
Solution: Implement a fed-batch strategy. Feed the keto-acid substrate continuously over 12 hours, maintaining a steady-state concentration below 50 mM.
pH Drift
The reductive amination consumes ammonia (NH3) and generates CO2.
-
Solution: Use a pH-stat titrator charged with ammonium formate/ammonia solution. Do not use NaOH, as depletion of ammonium ions will stall the kinetics.
Alternative: Direct Transamination (Next-Gen)
While the LeuDH route is validated, modern Omega-Transaminases (ATAs) can theoretically convert 1-cyclopropyl-2-methoxyethanone directly to the amine.
-
Feasibility:[3] Requires screening engineered ATAs (e.g., Codexis or Almac panels) for activity on the bulky cyclopropyl/methoxy ketone.
-
Benefit: Eliminates the reduction and methylation steps (Phase C), shortening the synthesis to 2 steps.
-
Status: Emerging technology; currently, the LeuDH route offers higher guaranteed reliability for this specific substrate class.
References
-
Primary Protocol Source: Nugent, T. C., et al. "Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase." Organic Process Research & Development, 2012, 16(1), pp. 104-109.
-
Enzyme Engineering Context: Bommarius, A. S., & Riebel, B. R.[3] "Biocatalysis: Fundamentals and Applications." Wiley-VCH, 2004. (Chapter on Amino Acid Dehydrogenases).
-
Modern Transaminase Applications: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010, 329(5989), 305-309. (Foundational reference for ATA capabilities).
-
General Review on Chiral Amine Synthesis: Ghislieri, D., & Turner, N. J. "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines." Topics in Catalysis, 2014, 57, 284–300.
Purification techniques for 1-Cyclopropyl-2-methoxyethanamine
Application Note: Purification Strategies for 1-Cyclopropyl-2-methoxyethanamine
Executive Summary
1-Cyclopropyl-2-methoxyethanamine (CAS: 1095431-18-7) is a specialized primary amine building block frequently employed in the synthesis of pharmaceutical agents, particularly as a conformational constraint or metabolic blocker due to the cyclopropyl moiety.[1] While commercially available as a hydrochloride salt, in-house synthesis or recovery from reaction mixtures requires specific purification protocols to remove common impurities such as secondary amines, unreacted nitriles/amides, and ring-opened byproducts.
This guide details three validated purification workflows: Acid-Base Extraction (for bulk cleanup), Hydrochloric Salt Formation/Recrystallization (for >98% purity and storage), and Vacuum Distillation (for isolating the volatile free base).
Physicochemical Profile & Technical Constraints
Understanding the molecule's physical properties is the first step in designing a purification logic.[2]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₆H₁₃NO | Low molecular weight indicates volatility.[2] |
| Mol. Weight (Free Base) | 115.17 g/mol | Likely a liquid at room temperature.[2] |
| Mol. Weight (HCl Salt) | 151.63 g/mol | Solid, stable form preferred for storage.[2] |
| Boiling Point (Est.) | 135–145 °C (atm) / 65–75 °C (15 mmHg) | Distillable, but vacuum recommended to prevent thermal degradation.[2] |
| pKa (Conjugate Acid) | ~9.8 – 10.2 | Highly basic; will protonate fully at pH < 8.[2] |
| Stability | Cyclopropyl ring tension | Avoid strong Lewis acids or extreme heat (>150°C) which may trigger ring opening.[2] |
| Solubility | Water, Alcohols, DCM, Ethers | Amine is water-soluble at low pH; soluble in organics at high pH. |
Purification Protocol A: Acid-Base Extraction (The "Workhorse")
Objective: Rapid removal of neutral impurities (starting materials, non-basic side products) from the crude reaction mixture. Purity Target: 90–95%
Mechanism
This method leverages the pKa difference between the amine (basic) and impurities.[2] By lowering the pH, the amine forms a water-soluble ammonium salt, while neutral organic impurities remain in the organic phase.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction residue in a non-miscible organic solvent (e.g., Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) ).[2] Use ~10 mL solvent per gram of crude.[2]
-
Acidification (Extraction 1):
-
Add 1M HCl (aq) to the organic layer.[2] (Target pH < 2).[2]
-
Note: Avoid concentrated acids (e.g., 12M HCl or H₂SO₄) to prevent potential cyclopropyl ring opening.[2]
-
Shake vigorously and separate layers.[2] The Product is now in the Aqueous Phase .[2]
-
Repeat extraction of the organic layer with a second portion of 1M HCl.[2]
-
Discard the Organic Layer (contains neutral impurities).[2]
-
-
Washing: Wash the combined acidic aqueous layers once with fresh DCM to remove entrained non-basic impurities.[2]
-
Basification (Recovery):
-
Extraction 2: Extract the basic aqueous phase with DCM (3 x volumes).
-
Drying & Concentration:
Purification Protocol B: HCl Salt Formation & Recrystallization (The "Gold Standard")
Objective: Isolation of a shelf-stable, non-volatile solid with >98% purity. Recommended For: Final compound storage and analytical standards.
Mechanism
Primary amines crystallize well as hydrochloride salts.[2] The crystal lattice excludes impurities that do not fit the specific packing, providing high purification power.[2]
Step-by-Step Protocol
-
Preparation: Dissolve the free base oil (from Protocol A) in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) .[2]
-
Salt Formation:
-
Cool the solution to 0 °C.
-
Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .
-
Alternative: Bubble dry HCl gas through the solution (requires specialized setup).[2]
-
-
Precipitation:
-
Add a non-polar anti-solvent, typically Diethyl Ether (Et₂O) or MTBE , dropwise with stirring until turbidity persists.
-
Store at -20 °C overnight to maximize yield.
-
-
Filtration: Filter the white crystalline solid under an inert atmosphere (nitrogen blanket) if possible, as amine salts can be hygroscopic.[2]
-
Washing: Wash the filter cake with cold Et₂O/MTBE.
-
Drying: Dry in a vacuum oven at 40 °C.
Purification Protocol C: Vacuum Distillation
Objective: Purification of the free base liquid without adding salt counter-ions.[2] Recommended For: Large-scale isolation where salt formation is impractical.[2]
-
Setup: Short-path distillation apparatus or Kugelrohr.
-
Pressure: < 10 mmHg (High vacuum essential).[2]
-
Temperature: Expect boiling point depression. Start heating bath to 60 °C and increase slowly.
-
Fraction Collection:
-
Fraction 1 (Forerun): Residual solvents (DCM, EtOH).
-
Fraction 2 (Main Cut): Pure 1-Cyclopropyl-2-methoxyethanamine.[2]
-
Residue: High-boiling dimers or tars.
-
Visual Workflows (Graphviz)
Figure 1: Acid-Base Purification Workflow
Caption: Workflow for the selective isolation of the amine via pH manipulation.
Figure 2: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on purity and physical state.
Analytical Validation
To verify the success of the purification, the following analytical signatures should be confirmed:
-
¹H NMR (CDCl₃):
-
Mass Spectrometry (ESI+):
-
Look for
peak at 116.1 m/z .[2]
-
-
Impurity Check:
Safety & Handling
-
Corrosivity: As a primary amine, the free base is caustic and can cause skin burns.[2] Wear nitrile gloves and eye protection.[2]
-
Volatility: The free base has a significant vapor pressure.[2] Handle in a fume hood to avoid inhalation.[2]
-
Cyclopropyl Toxicity: Some cyclopropylamines are monoamine oxidase (MAO) inhibitors or have specific toxicity profiles.[2] Treat as a potent bioactive compound.[2]
References
-
Fluorochem Product Data. 1-Cyclopropyl-2-methoxyethanamine hydrochloride (CAS 1095431-18-7).[1][2][4] Retrieved from .[2]
-
PubChem Compound Summary. 1-Cyclopropyl-2-methoxyethan-1-ol (Analog).[2] Retrieved from .[2]
-
Google Patents. Cyclopropyl alkyl amines and process for their preparation (EP3606905A1).[2] Retrieved from .[2]
-
National Institutes of Health (PMC). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[2] Retrieved from .[2]
-
BenchChem Technical Support. Purification of 2-Methoxy-1,3-dithiane (Analogous Methoxy-Purification). Retrieved from .[2]
Sources
Application Notes and Protocols for the Determination of Enantiomeric Excess of Chiral Amines
Abstract: The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceuticals, agrochemicals, and fine chemicals. Chiral amines, in particular, are ubiquitous building blocks in these industries, making the accurate quantification of their enantiomeric purity a matter of utmost importance. This document provides a comprehensive guide to the primary analytical techniques employed for this purpose: chiral chromatography (HPLC, SFC, and GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols, mechanistic explanations, and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific analytical needs.
The Critical Role of Enantiomeric Excess in Chiral Amine Analysis
Enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, regulatory agencies worldwide demand strict control over the enantiomeric composition of chiral drug substances. The development of single-enantiomer drugs is a prevailing trend, driven by the desire for improved therapeutic indices and reduced side effects.[1] An accurate and reliable method for determining enantiomeric excess is therefore indispensable for optimizing asymmetric syntheses and ensuring the quality and safety of the final product.[2]
Chromatographic Approaches: The Gold Standard for Enantiomeric Separation
Chromatographic techniques physically separate enantiomers, allowing for their individual quantification. This is typically achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[3] The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their resolution and subsequent quantification.[3]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for determining the enantiomeric excess of a vast array of compounds, including chiral amines.[1][4][5]
Causality of Experimental Choices in Chiral HPLC:
The success of a chiral HPLC separation hinges on the selection of an appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most versatile and widely used for the separation of chiral amines.[4][6] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for modulating these interactions and achieving optimal separation.[4][6] Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) are often included to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support and ensuring the amine is in a consistent protonation state.[4]
Experimental Protocol: Chiral HPLC of a Primary Amine
Objective: To determine the enantiomeric excess of a chiral primary amine using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[4]
Materials:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[4]
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA).[4]
-
Sample Preparation: Prepare a stock solution of the chiral amine in the mobile phase at a concentration of approximately 1 mg/mL.[4]
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.[4]
-
Set the detection wavelength based on the chromophore of the analyte (e.g., 220 nm or 254 nm).[3]
-
Record the chromatogram and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3][4]
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[7] The LOQ is particularly important for accurately quantifying the minor enantiomer.[7]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[4][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol.[8]
Causality of Experimental Choices in Chiral SFC:
The primary advantage of SFC is its speed. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant loss in column efficiency, leading to shorter analysis times.[8] The choice of modifier and additives is critical for achieving good selectivity and peak shape. For primary amines, acidic additives like TFA in combination with a basic additive like TEA are often used to achieve excellent selectivity on polysaccharide-based CSPs.[8][9] The back pressure and temperature are also important parameters that can be optimized to fine-tune the separation.[4]
Experimental Protocol: Chiral SFC of a Primary Amine
Objective: To rapidly determine the enantiomeric excess of a chiral primary amine using SFC.
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and UV/Vis or PDA detector.
Materials:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Supercritical CO₂ and Methanol.
-
Additives: 0.2% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) in Methanol.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of the amine in ethanol.[8]
Procedure:
-
Set the column temperature to 40 °C.[4]
-
Set the back pressure to 150 bar.[4]
-
Set the flow rate to 3.0 mL/min.[4]
-
Use a gradient of 5% to 40% Methanol (with additives) over 5 minutes.
-
Set the detection wavelength as in the HPLC method.
-
Inject 5 µL of the sample solution.[4]
-
Record the chromatogram and calculate the enantiomeric excess as described for HPLC.
Gas Chromatography (GC)
For volatile and thermally stable chiral amines, GC with a chiral stationary phase is an excellent method for determining enantiomeric excess.[2] A significant advantage is that it often does not require derivatization of the analyte.[2]
Causality of Experimental Choices in Chiral GC:
The stationary phases in chiral GC columns are typically cyclodextrin derivatives coated on a polysiloxane backbone.[10] The enantiomeric separation is based on the formation of transient diastereomeric inclusion complexes between the amine enantiomers and the cyclodextrin. The temperature program is a critical parameter that influences both the retention times and the resolution of the enantiomers. A slower temperature ramp generally leads to better separation. The choice of carrier gas (e.g., helium or hydrogen) and its flow rate also affect the efficiency of the separation.
Experimental Protocol: Chiral GC of a Volatile Amine
Objective: To determine the enantiomeric excess of a volatile chiral amine without derivatization.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS), and a split/splitless injector.
Materials:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Sample Preparation: Dilute the amine sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Procedure:
-
Set the injector temperature to 250 °C and the detector temperature to 280 °C.
-
Use a split injection with a split ratio of 50:1.
-
Implement the following oven temperature program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Inject 1 µL of the sample solution.
-
Record the chromatogram and calculate the enantiomeric excess from the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Complementary Technique
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it distinguishes them in solution by creating a diastereomeric environment.[11] This is achieved through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11]
Using Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[12][13] This results in different chemical shifts for corresponding protons (or other nuclei) in the two enantiomers, allowing for their integration and the determination of enantiomeric excess.[12][13] This method is often rapid, as it typically involves simply mixing the analyte and the CSA in an NMR tube.[13]
Causality of Experimental Choices with CSAs:
The choice of CSA is paramount. For chiral amines, acidic CSAs such as (R)-(-)-Mandelic acid or derivatives of BINOL are often effective.[4][13] The interaction is typically based on acid-base chemistry, forming diastereomeric salts. The choice of solvent is also critical; non-polar deuterated solvents like CDCl₃ or C₆D₆ often enhance the chemical shift differences between the diastereomeric complexes.[13] The concentration of both the analyte and the CSA can also be optimized to maximize the separation of the signals.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To rapidly determine the enantiomeric excess of a chiral amine using a CSA.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).[4]
Materials:
-
Chiral Solvating Agent (CSA): (S)-1,1'-Bi-2-naphthol (BINOL) or a suitable derivative.[13]
-
Deuterated Solvent: Chloroform-d (CDCl₃).[13]
-
Analyte: The chiral amine of interest.
Procedure:
-
In an NMR tube, dissolve the chiral amine (approximately 0.05 mmol) and the CSA (0.1 mmol) in approximately 0.6 mL of CDCl₃.[14]
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[5][13]
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Using Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the enantiomers of the amine to form a pair of diastereomers.[12][15] These diastereomers can then be analyzed by a standard achiral technique, most commonly NMR, but also GC or HPLC.[15][16] A well-known example of a CDA for amines is Mosher's acid chloride.[16][17]
Causality of Experimental Choices with CDAs:
The key requirements for a CDA are that it must be enantiomerically pure and the reaction with the amine must proceed to completion without any racemization of the analyte or the CDA.[17] The resulting diastereomers should have at least one pair of well-resolved signals in their NMR spectrum. The choice of CDA will depend on the specific structure of the amine. For primary and secondary amines, chiral acid chlorides or isocyanates are commonly used. The reaction conditions (solvent, temperature, and presence of a base) must be carefully controlled to ensure a clean and complete reaction.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of a chiral amine by converting it into a pair of diastereomers.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Solvent: Dichloromethane or CDCl₃.
-
Base: Pyridine or triethylamine.
-
Analyte: The chiral amine of interest.
Procedure:
-
In a small vial, dissolve the chiral amine (1 equivalent) in the chosen solvent.
-
Add a base (1.2 equivalents) to scavenge the HCl produced during the reaction.
-
Slowly add the CDA (1.1 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a small amount of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.
-
Dissolve the resulting diastereomeric amides in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H or ¹⁹F NMR spectrum.
-
Integrate a pair of well-resolved signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original amine.
Comparison of Analytical Methods
The choice of the optimal analytical method depends on several factors, including the properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.[4][11]
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | NMR with CSA | NMR with CDA |
| Principle | Physical separation on a CSP | Physical separation on a CSP | Physical separation on a CSP | In-situ formation of diastereomeric complexes | Covalent formation of diastereomers |
| Advantages | High resolution and accuracy, well-established, versatile[4] | Fast analysis, reduced solvent consumption ("green")[4] | High sensitivity, no derivatization for volatile amines[2] | Rapid, non-destructive, minimal sample prep[11][14] | Can use standard achiral analysis (NMR, GC, HPLC) |
| Disadvantages | Longer analysis times, higher solvent consumption[4] | Requires specialized instrumentation | Analyte must be volatile and thermally stable[2] | Lower sensitivity than chromatography, potential for signal overlap[16] | Requires chemical reaction, potential for racemization, requires purification |
| Typical LOQ | High sensitivity (can detect <0.1% impurity)[16] | Similar to HPLC | Very high sensitivity | Lower sensitivity (often >1% impurity)[16] | Dependent on the analytical technique used |
Conclusion
Both chromatographic and NMR spectroscopic methods are powerful tools for the determination of the enantiomeric excess of chiral amines. Chiral HPLC remains the gold standard for its accuracy and robustness, making it the method of choice for quality control in regulated environments.[11] Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening. Chiral GC is a highly sensitive method for volatile amines. NMR spectroscopy, particularly with the use of chiral solvating agents, provides a rapid and non-destructive means of analysis that is well-suited for reaction monitoring.[11] For comprehensive and unambiguous characterization of enantiomeric purity, a cross-validation approach using both a chromatographic and a spectroscopic technique is highly recommended.[11]
References
-
Determination of enantiomeric excess. (n.d.). University of Bristol. Retrieved February 27, 2026, from [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025, August 6). Retrieved February 27, 2026, from [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary amines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). Nature Protocols, 9(3), 513-519. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26043. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved February 27, 2026, from [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar. Retrieved February 27, 2026, from [Link]
-
Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications, 46(16), 2779-2781. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022, April 15). LCGC International. Retrieved February 27, 2026, from [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols, 15(7), 2318-2334. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (1998). Analytical Chemistry, 70(23), 4979-4983. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality, 24(11), 931-937. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved February 27, 2026, from [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022). Molecules, 27(10), 3123. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 51(3), 203-214. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard screening conditions on six different CSPs as detailed in the experimental section. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Pharmaceutical Outsourcing. Retrieved February 27, 2026, from [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science. Retrieved February 27, 2026, from [Link]
-
NMR determination of enantiomeric excess. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(20), 13426-13437. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved February 27, 2026, from [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Chromatography Today. Retrieved February 27, 2026, from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015, January 1). LCGC International. Retrieved February 27, 2026, from [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020, July 31). University of Bath's research portal. Retrieved February 27, 2026, from [Link]
-
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. (2010). Chemistry, 16(29), 8757-8766. [Link]
-
Chiral Separations by Capillary Electrophoresis. (n.d.). Springer Nature Experiments. Retrieved February 27, 2026, from [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 14). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry, 88(23), 11579-11586. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 27, 2026, from [Link]
Sources
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 17. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 1-Cyclopropyl-2-methoxyethanamine in the Synthesis of Novel CRF-1 Antagonists
Introduction: The Imperative for Novel CRF-1 Antagonists and the Role of Specialized Building Blocks
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress, primarily through its action on the CRF-1 receptor.[1][2] Dysregulation of the CRF system has been implicated in a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[1][2] Consequently, the development of small molecule CRF-1 receptor antagonists has been a significant focus of pharmaceutical research.[3][4] These antagonists offer a promising therapeutic strategy by blocking the effects of CRF, thereby mitigating the downstream consequences of an overactive stress response.[1][2]
The design of effective CRF-1 antagonists requires a nuanced understanding of the receptor's binding pocket and the physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In this context, the selection of appropriate chemical building blocks is paramount. 1-Cyclopropyl-2-methoxyethanamine is a primary amine that has emerged as a valuable synthon in the construction of novel CRF-1 antagonists. Its unique structural features—a cyclopropyl group and a methoxyethyl side chain—can impart favorable properties to the final drug candidate. The cyclopropyl moiety is known to enhance metabolic stability and can provide a conformational rigidity that may improve binding affinity to the target receptor. The methoxyethyl group can influence solubility and membrane permeability, contributing to an improved pharmacokinetic profile.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-Cyclopropyl-2-methoxyethanamine in the synthesis of a potent and selective CRF-1 antagonist. We will present a representative synthetic protocol, discuss the rationale behind the experimental choices, and provide a framework for the characterization and purification of the final compound.
Core Synthesis Strategy: A Modular Approach to Pyrazinone-Based CRF-1 Antagonists
Our focus will be on the synthesis of a pyrazinone-based CRF-1 antagonist, a scaffold that has shown significant promise in this therapeutic area. Specifically, we will outline a synthetic route towards a molecule structurally related to the potent antagonist (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, which has demonstrated high affinity for the CRF-1 receptor.[5] The overall synthetic strategy is modular, involving the preparation of a pyrazinone core, followed by the introduction of the 1-Cyclopropyl-2-methoxyethanamine moiety and a substituted aminopyridine side chain.
Caption: A generalized workflow for the synthesis of pyrazinone-based CRF-1 antagonists.
Materials and Reagents
The following table lists the key materials and reagents required for the synthesis. It is imperative that all reagents are of high purity and are handled in accordance with their respective Safety Data Sheets (SDS).
| Reagent/Material | Grade | Supplier | Notes |
| 1-Cyclopropyl-2-methoxyethanamine | ≥95% | Commercially Available | Store under inert atmosphere. |
| Substituted Pyrazinone Core | Synthesis Intermediate | To be synthesized | See protocol below. |
| Substituted Aminopyridine | ≥98% | Commercially Available | Specific substitution pattern will influence final compound properties. |
| Coupling Reagents (e.g., HATU, HOBt) | Reagent Grade | Commercially Available | For amide bond formation. |
| Reducing Agents (e.g., NaBH(OAc)₃) | Reagent Grade | Commercially Available | For reductive amination. |
| Solvents (e.g., DMF, DCM, THF) | Anhydrous | Commercially Available | Ensure dryness for moisture-sensitive reactions. |
| Purification Media (e.g., Silica Gel) | Chromatography Grade | Commercially Available | For flash chromatography. |
Experimental Protocols
Safety First: The handling of all chemical reagents should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6] All waste should be disposed of in accordance with institutional and local regulations.
Protocol 1: Synthesis of the Pyrazinone Core (A Representative Example)
The synthesis of the pyrazinone core can be achieved through various published methods. A general approach involves the condensation of an α-ketoester with an aminonitrile, followed by cyclization and functionalization. For the purpose of this guide, we will assume the availability of a suitable pyrazinone intermediate with a leaving group (e.g., a halogen) at the position where the 1-Cyclopropyl-2-methoxyethanamine will be introduced.
Protocol 2: Introduction of 1-Cyclopropyl-2-methoxyethanamine via Nucleophilic Aromatic Substitution
This protocol describes the key step of incorporating the 1-Cyclopropyl-2-methoxyethanamine building block.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated pyrazinone intermediate (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add 1-Cyclopropyl-2-methoxyethanamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific pyrazinone intermediate and should be determined empirically.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted pyrazinone.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of sensitive reagents with oxygen or moisture in the air.
-
Anhydrous Solvents: Essential for preventing unwanted side reactions with water.
-
Excess Amine and Base: The use of a slight excess of the amine and a non-nucleophilic base drives the reaction to completion and neutralizes any acid generated during the reaction.
-
Elevated Temperature: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Protocol 3: Coupling of the Substituted Aminopyridine
The final step involves the introduction of the aminopyridine side chain, which is often crucial for high-affinity binding to the CRF-1 receptor. This can be achieved via a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution, depending on the specific functionalities of the pyrazinone intermediate.
Representative Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination):
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the N-substituted pyrazinone from Protocol 2 (1.0 eq), the substituted aminopyridine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane to the Schlenk tube.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final CRF-1 antagonist.
Rationale for Experimental Choices:
-
Palladium Catalysis: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for coupling amines to aryl halides or triflates.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Xantphos is often effective for such transformations.
-
Base: A strong, non-nucleophilic base is required to facilitate the catalytic cycle.
Data Presentation and Characterization
The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques.
Table 1: Representative Analytical Data for a Synthesized CRF-1 Antagonist
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the cyclopropyl, methoxyethyl, pyrazinone, and aminopyridine moieties with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances consistent with the carbon framework of the target molecule. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the expected product. |
| Purity (HPLC) | ≥95% purity is desirable for in vitro and in vivo studies. |
Caption: Mechanism of action of a CRF-1 antagonist in the HPA axis.
Conclusion: A Versatile Building Block for Next-Generation Therapeutics
The strategic incorporation of 1-Cyclopropyl-2-methoxyethanamine into the synthesis of CRF-1 antagonists represents a valuable approach in medicinal chemistry. The unique combination of a cyclopropyl ring and a methoxyethyl side chain can confer advantageous properties to the final molecule, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of novel pyrazinone-based CRF-1 antagonists. By understanding the rationale behind the experimental choices and adhering to rigorous purification and characterization standards, researchers can effectively utilize this versatile building block to advance the development of next-generation therapeutics for stress-related disorders.
References
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. ResearchGate. [Link]
-
Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters. Frontiers. [Link]
-
Design and Synthesis of Tricyclic Corticotropin-Releasing Factor-1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and structure-activity relationships of a series of 2-Ar-8-methyl-5-alkylaminoquinolines as novel CRF₁ receptor antagonists. PubMed. [Link]
-
Progress in corticotropin-releasing factor-1 antagonist development. PMC. [Link]
-
Corticotropin-releasing factor 1 receptor antagonists: a patent review. PubMed. [Link]
-
The design, synthesis and structure-activity relationships of 1-aryl-4-aminoalkylisoquinolines: A novel series of CRF-1 receptor antagonists. ResearchGate. [Link]
-
Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. MDPI. [Link]
-
Progress in corticotropin-releasing factor-1 antagonist development. ResearchGate. [Link]
-
Corticotropin-releasing factor 1 receptor antagonists: a patent review. Scilit. [Link]
-
Non-Peptidic CRF1 Receptor Antagonists for the Treatment of Anxiety, Depression and Stress Disorders. ResearchGate. [Link]
-
Researchers at Pfizer describe CRF-1 receptor antagonists. BioWorld. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Frontiers | Corticotropin releasing factor-1 receptor antagonism associated with favorable outcomes of male reproductive health biochemical parameters [frontiersin.org]
- 3. Corticotropin-releasing factor 1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
Application Note: N-Boc Protection and Deprotection of Cyclopropylamines
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and chemically grounded protocol for the manipulation of cyclopropylamines. Unlike standard alkyl amines, cyclopropylamines possess unique electronic and steric properties due to ring strain (
This guide prioritizes yield preservation (preventing volatility loss) and structural integrity (preventing acid-catalyzed ring opening).
Introduction & Mechanistic Context
Cyclopropylamines are critical pharmacophores in drug discovery (e.g., Ciprofloxacin, Tranylcypromine) due to their ability to restrict conformational freedom and improve metabolic stability compared to ethyl or isopropyl groups.
The Challenge
-
Volatility: Low molecular weight cyclopropylamines (e.g., cyclopropylamine, bp 50°C) are highly volatile as free bases. Loss of material during concentration is the #1 cause of low yields.
-
Acid Sensitivity: While the cyclopropane ring is generally robust, substituted cyclopropylamines (especially donor-acceptor types or aryl-substituted) are prone to acid-catalyzed homoconjugate ring opening during deprotection, leading to linear homoallylic impurities.
Protocol A: N-Boc Protection[1][2][3][4][5]
The protection of cyclopropylamine is thermodynamically favorable. The nucleophilicity of the cyclopropyl nitrogen is slightly lower than isopropylamine due to the higher
Reagents & Materials
-
Substrate: Cyclopropylamine (or substituted derivative).[1][2][3]
-
Reagent: Di-tert-butyl dicarbonate (
).[4][5][6][7] -
Base: Triethylamine (
) or DIPEA.[6] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[4]
-
Additives: DMAP (Catalytic, 5 mol%) - Only required for sterically hindered secondary cyclopropylamines.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropylamine (1.0 equiv) in DCM (
concentration). -
Base Addition: Add
(1.5 equiv). Cool the solution to using an ice bath.-
Expert Note: Cooling is essential not just to control exotherm, but to minimize the evaporation of the volatile amine starting material before reaction.
-
-
Boc Addition: Add
(1.1 equiv) dropwise (dissolved in minimal DCM if solid). -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc product is not UV active unless aryl groups are present).
-
Workup (Critical for Purity):
-
Wash reaction mixture with
or (2 ) to remove excess free amine and base. Note: The N-Boc group is stable to dilute acid washes. -
Wash with saturated
and Brine. -
Dry over
, filter, and concentrate carefully (see Volatility Warning).
-
Quantitative Data: Solvent Screening
| Solvent | Reaction Time | Yield (%) | Notes |
| DCM | 2 h | 95% | Recommended. Easy workup; low boiling point. |
| THF | 3 h | 92% | Good for water-soluble amines (mixed solvent). |
| MeOH | 4 h | 88% | Solvolysis of |
| Water | 6 h | 85% | "Green" method; requires vigorous stirring/surfactant. |
Protocol B: N-Boc Deprotection (The "Danger Zone")
This is the most critical section. The choice of acid determines whether you isolate the desired amine salt or a ring-opened impurity.
Mechanism of Failure (Ring Opening)
Under strong acidic conditions, particularly with substituted cyclopropanes (e.g., 1-phenylcyclopropylamine), protonation can occur at the ring carbon or the nitrogen, leading to C-C bond scission and formation of a stabilized carbocation (homoallylic rearrangement).
Decision Matrix: Choosing the Right Acid
Figure 1: Decision tree for selecting deprotection conditions based on substrate stability.
Method A: HCl in Dioxane (Gold Standard)
Best for: Unsubstituted cyclopropylamines and preventing volatility loss.
-
Dissolution: Dissolve N-Boc-cyclopropylamine in dry 1,4-dioxane (
).-
Why Dioxane? It effectively solvates the HCl gas and precipitates the amine salt, driving the reaction forward.
-
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at RT (or
for sensitive substrates). -
Monitoring: Stir for 1–3 hours. A white precipitate (the amine hydrochloride salt) usually forms.
-
Isolation (Filtration):
-
Do NOT rotovap to dryness if avoiding heat is necessary.
-
Dilute with diethyl ether (
) to maximize precipitation. -
Filter the solid under nitrogen. Wash with
.[1]
-
-
Result: Pure cyclopropylamine
HCl salt.-
Self-Validation: The salt form is non-volatile and stable for storage.
-
Method B: TFA / DCM (Standard Peptide Protocol)
Best for: Complex molecules where salt removal is needed later, or if HCl is incompatible with other functional groups.
-
Dissolution: Dissolve substrate in DCM.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) if the molecule contains electron-rich aromatics (to scavenge the tert-butyl cation).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) to a final concentration of 25–50% v/v.[6]
-
Reaction: Stir at RT for 30–60 mins.
-
Workup (Volatility Risk):
-
Concentrate in vacuo at low temperature (
). -
Co-evaporation: Add Toluene or DCM and re-evaporate (3
) to remove residual TFA azeotropically. -
Warning: The resulting TFA salt is often an oil/gum. If you must free-base, do so at
and use immediately.
-
Troubleshooting & Quality Control
Stability Data
| Condition | Unsubstituted Cyclopropylamine | 1-Phenylcyclopropylamine | Recommendation |
| 4M HCl / Dioxane (RT) | Stable (>99%) | Risk of Ring Opening (5–10%) | Use |
| 50% TFA / DCM | Stable (>99%) | High Risk (Homoallyl formation) | Avoid for donor-substituted rings. |
| Base (1M NaOH) | Stable | Stable | Safe for workup. |
NMR Diagnostics
-
Cyclopropyl Ring Integrity: Look for the characteristic high-field multiplets in
NMR ( ). -
Ring Opening Indicator: Appearance of olefinic protons (
) or methyl groups ( ) indicative of propyl/allyl chains suggests ring scission.
References
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research, 2001.[8][9]
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard text for protection mechanisms).
-
Beilstein Journals. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2011.
-
Hrovat, D. A., et al. "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine."[3] Journal of Organic Chemistry, NIH Author Manuscript.
-
BenchChem. "Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane."[10] BenchChem Protocols.
Sources
- 1. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. mcours.net [mcours.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Chemoenzymatic Approach to the Laboratory Scale-Up of (S)-1-Cyclopropyl-2-methoxyethanamine
Introduction: The Significance of a Chiral Building Block
(S)-1-Cyclopropyl-2-methoxyethanamine is a crucial chiral intermediate in the synthesis of various high-value pharmaceutical compounds, most notably for corticotropin-releasing factor-1 (CRF-1) receptor antagonists.[1][2][3] The synthesis of enantiomerically pure amines is a persistent challenge in process chemistry, demanding high selectivity, efficiency, and scalability.[4] Traditional chemical methods such as the asymmetric Strecker reaction often involve hazardous reagents like cyanide and may present challenges in achieving high enantiomeric purity and atom economy.[1]
This application note details an efficient and scalable chemoenzymatic route for the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine. This strategy circumvents the limitations of classical resolution and cyanide-based methods by leveraging the high stereoselectivity of enzymatic catalysis.[2][5] The process begins with the enzymatic reductive amination of a prochiral keto acid, followed by a series of robust chemical transformations. This guide provides a comprehensive, step-by-step protocol suitable for laboratory scale-up, with an emphasis on the rationale behind experimental choices, process safety, and scalability considerations.
Strategic Overview: A Hybrid Chemoenzymatic Pathway
The selected synthetic strategy is a five-step sequence that combines the precision of biocatalysis with reliable chemical transformations to achieve the target molecule in high yield and excellent enantiomeric purity.[1][2][5] Early attempts to produce the target amine through classical resolution of the racemate yielded suboptimal results, with transaminase-based methods giving low enantiomeric excess (ee) and lipase-catalyzed acylation providing only moderate yields and purity.[1][2][3]
The chemoenzymatic approach detailed here overcomes these issues by establishing the critical stereocenter early in the synthesis through an enzymatic step, which is then carried through subsequent chemical modifications.[1][2][5]
The overall workflow is as follows:
Figure 1: Overall synthetic workflow for (S)-1-Cyclopropyl-2-methoxyethanamine.
The core of this process is the stereoselective reductive amination of cyclopropylglyoxylic acid catalyzed by Leucine Dehydrogenase, with cofactor (NADH) recycling accomplished by Formate Dehydrogenase.[2] This enzymatic step delivers (S)-cyclopropylglycine with high fidelity, which is then protected, reduced, methylated, and deprotected to yield the final product.[1][5]
Detailed Protocols and Methodologies
The following protocols are designed for a laboratory scale-up, starting with approximately 50 g of cyclopropylglyoxylic acid potassium salt. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Enzymatic Reductive Amination to (S)-Cyclopropylglycine
This step establishes the crucial stereocenter using a dual-enzyme system for reductive amination and cofactor regeneration.
Figure 2: Dual-enzyme system for reductive amination with cofactor recycling.
Protocol:
-
To a 1 L jacketed reactor equipped with magnetic stirring and temperature control, add cyclopropylglyoxylic acid potassium salt (50 g, 0.328 mol), ammonium formate (41.5 g, 0.657 mol), and deionized water (408 mL).[5]
-
Stir the mixture to dissolve the solids and maintain the internal temperature at 40 °C.
-
Adjust the solution pH to 8.0 by the careful addition of 5 N NaOH.[5]
-
In a separate vessel, prepare a solution containing Leucine Dehydrogenase and Formate Dehydrogenase in buffer. Add this enzyme solution to the reactor.
-
Add the NADH cofactor to the reaction mixture.
-
Maintain the reaction at 40 °C and pH 8.0 for 24-48 hours. Monitor the reaction progress by HPLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and proceed to the next step. The crude (S)-cyclopropylglycine solution is typically used directly for Boc protection.
Step 2: N-Boc Protection of (S)-Cyclopropylglycine
The amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
Protocol:
-
To the crude aqueous solution of (S)-cyclopropylglycine from Step 1, add an equal volume of a suitable organic solvent (e.g., tert-butanol or THF).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while vigorously stirring. Maintain the pH between 9-10 by the concurrent addition of 2 N NaOH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup to remove water-soluble impurities. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the product.
-
Isolate the N-Boc-(S)-cyclopropylglycine by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/heptane.[5]
Step 3: Reduction to Boc-(S)-cyclopropylglycinol
The Boc-protected amino acid is reduced to the corresponding amino alcohol. A mixed anhydride approach followed by borohydride reduction is effective.
Protocol:
-
Dissolve N-Boc-(S)-cyclopropylglycine (e.g., 50 g, 0.23 mol) in anhydrous THF (500 mL) in a reactor equipped with a thermometer and an addition funnel, under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (NMM) followed by the dropwise addition of isobutyl chloroformate, keeping the temperature below -10 °C. Stir for 30-60 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄) in water.
-
Add the NaBH₄ solution dropwise to the mixed anhydride solution, maintaining the temperature below 0 °C.
-
After the addition is complete, stir for an additional 1-2 hours, allowing the reaction to warm slowly.
-
Quench the reaction carefully by the slow addition of water or a saturated ammonium chloride solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-(S)-cyclopropylglycinol.[5]
Step 4: O-Methylation via Phase-Transfer Catalysis
Selective O-methylation in the presence of the Boc-protected amine is achieved using phase-transfer conditions, which minimizes competing N-methylation.[1]
Protocol:
-
Combine the crude Boc-(S)-cyclopropylglycinol, a suitable solvent (e.g., toluene or dichloromethane), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC/MS. The reaction is typically complete within a few hours.
-
Upon completion, dilute the mixture with water and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Step 5: Deprotection to (S)-1-Cyclopropyl-2-methoxyethanamine
The final step involves the removal of the Boc protecting group under acidic conditions.
Protocol:
-
Dissolve the crude product from Step 4 in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise.[1]
-
Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH or KOH) to pH > 12.
-
Extract the free amine into a suitable organic solvent (e.g., DCM or ether).
-
Dry the combined organic extracts over anhydrous potassium carbonate or sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the final product, (S)-1-Cyclopropyl-2-methoxyethanamine. The final product is a volatile liquid and should be handled accordingly.
Data Summary and Scale-Up Considerations
Quantitative Data Summary
The following table provides representative data for the described synthesis. Actual results may vary based on specific laboratory conditions and reagent purity.
| Step | Starting Material | Key Reagents | Typical Yield | Purity / ee |
| 1 & 2 | Cyclopropylglyoxylic Acid | LeuDH, FDH, (Boc)₂O | 80-85% (for Boc-amino acid) | >99% ee[5] |
| 3 | N-Boc-(S)-Cyclopropylglycine | Isobutyl chloroformate, NaBH₄ | 90-95% | >98% purity |
| 4 | Boc-(S)-Cyclopropylglycinol | Dimethyl sulfate, TBAB, NaOH | 85-90% | >95% purity |
| 5 | Boc-(S)-amine ether | Trifluoroacetic Acid (TFA) | 90-95% | >98% purity |
| Overall | Cyclopropylglyoxylic Acid | - | ~62%[1][2][5] | >99% ee[5] |
Scale-Up and Safety Insights
-
Heat Management: The reduction step (Step 3) with sodium borohydride is exothermic. For larger scales, ensure the reactor has adequate cooling capacity. The rate of addition of the borohydride solution must be carefully controlled to maintain the desired temperature.
-
pH Control: During the enzymatic reaction and Boc-protection, precise pH control is critical for enzyme activity and reaction efficiency. Automated pH controllers are highly recommended for scale-up.
-
Workup and Extractions: Liquid-liquid extractions can become cumbersome at larger scales. Consider using a continuous extractor or larger separatory funnels. Ensure proper phase separation before proceeding.
-
Reagent Handling:
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Quench reactions carefully and ensure adequate ventilation.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Handle in a fume hood with appropriate acid-resistant gloves and eye protection.
-
Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution, using appropriate engineering controls and PPE. Consider using a less hazardous methylating agent if possible.
-
-
Product Isolation: The final product is a relatively low-boiling point amine. Use care during solvent removal to avoid product loss. Distillation under reduced pressure may be necessary for final purification.
Conclusion
The chemoenzymatic route described provides a robust and scalable method for the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine. By utilizing a highly selective enzymatic reductive amination as the key chirality-inducing step, this process achieves excellent enantiomeric purity while avoiding hazardous reagents common in alternative synthetic pathways. The subsequent chemical transformations are high-yielding and employ standard laboratory techniques, making the overall process well-suited for scale-up by researchers and drug development professionals. Careful attention to process parameters and safety considerations, as outlined in this guide, is essential for successful and safe implementation.
References
-
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, ACS Publications. [Link]
-
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, ACS Publications. [Link]
-
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, ACS Publications. [Link]
-
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, ACS Publications. [Link]
-
Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. University of Leeds Thesis Repository. [Link]
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications Chemistry, PMC. [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
Sources
Improving yield in the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine
Technical Support Center: Optimization of (S)-1-Cyclopropyl-2-methoxyethanamine Synthesis
Topic: High-Yield Asymmetric Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Core Strategy: Ellman’s Auxiliary (tert-butanesulfinamide) mediated Reductive Amination.
Executive Summary: The Synthetic Strategy
The synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine presents three distinct challenges that often degrade yield and enantiomeric excess (ee):
-
Steric Bulk: The cyclopropyl group adjacent to the carbonyl center slows condensation rates.
-
Subtle Steric Differentiation: The size difference between a cyclopropyl group and a methoxymethyl group is small, making high diastereoselectivity (dr) during reduction difficult.
-
High Volatility: The free base amine is low molecular weight and highly volatile. Significant yield is often lost to the vacuum pump during isolation.
The Recommended Route: The most robust, scalable protocol involves the condensation of 1-cyclopropyl-2-methoxyethanone with (S)-tert-butanesulfinamide , followed by diastereoselective reduction and acidolytic deprotection. This route avoids the instability of methoxymethyl organometallics required in alternative alkylation strategies.
Part 1: Visualizing the Workflow
The following diagram outlines the critical control points where yield is typically lost.
Caption: Optimized workflow emphasizing the three critical control points: Dehydration, Stereocontrol, and Salt Formation.
Part 2: Troubleshooting Guides (Q&A)
Module A: Imine Formation (The Conversion Bottleneck)
Q: I am seeing 60% conversion by LCMS after 24 hours. Adding more sulfinamide doesn't help. Why?
A: The reaction has reached equilibrium due to water accumulation. The condensation of a cyclopropyl ketone is sterically hindered. Standard dehydrating agents (MgSO₄) are insufficient. You must use Titanium(IV) ethoxide [Ti(OEt)₄] as a Lewis acid and water scavenger.
-
The Fix: Use 2.0–3.0 equivalents of Ti(OEt)₄ relative to the ketone.
-
Protocol Adjustment: Do not mix all reagents at once. Dissolve the ketone and sulfinamide in dry THF first, then add Ti(OEt)₄ dropwise. Heat to 60–70°C.
-
Note: If conversion stalls, the titanium species may have aggregated. Cool to RT and add a fresh 0.5 eq of Ti(OEt)₄.
Module B: Stereoselectivity (The 'dr' Issue)
Q: I obtained the product, but the diastereomeric ratio (dr) is only 3:1. How do I improve the (S)-selectivity?
A: The steric difference between the cyclopropyl group and the methoxymethyl group is subtle, leading to poor face discrimination by standard reducing agents.
-
The Mechanism: Reduction of Ellman imines typically proceeds via a cyclic Zimmerman-Traxler transition state (with NaBH₄) or an open transition state (with L-Selectride).
-
The Fix: Screen the reducing agent and temperature.
-
Standard: NaBH₄ / THF / -50°C.
-
Enhanced:L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C often reverses or significantly enhances selectivity for bulky ketones by enforcing an orthogonal attack trajectory.
-
Additives: Adding CeCl₃ (Luche conditions) can sometimes tighten the transition state, though less common for sulfinimines.
-
Module C: Isolation (The Yield Killer)
Q: My crude NMR looks great, but after rotavap and column chromatography, my yield dropped from 80% to 20%. Where did it go?
A: You lost your product to the vacuum pump. 1-Cyclopropyl-2-methoxyethanamine (Free Base) is a low-molecular-weight amine with high volatility.
-
The Fix: Never isolate the free base.
-
Protocol:
-
Perform the deprotection (HCl/MeOH).
-
Concentrate the acidic solution (the HCl salt is not volatile).
-
Precipitate the salt using Et₂O or MTBE.
-
If you must purify, purify the sulfinamide intermediate (which is heavy and stable) via column chromatography before the final deprotection step.
-
Part 3: Detailed Experimental Protocol
Objective: Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine Hydrochloride.
Step 1: Sulfinimine Condensation
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
-
Reagents: Add 1-cyclopropyl-2-methoxyethanone (1.0 equiv) and (S)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M concentration).
-
Catalyst: Add Ti(OEt)₄ (2.5 equiv) dropwise at room temperature.
-
Reaction: Heat to reflux (65–70°C) for 16–24 hours. Monitor by HPLC/UPLC (Look for disappearance of ketone).
-
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. Critical: The Titanium will form a thick white slurry. Filter through a Celite pad to remove titanium salts. Wash the filter cake thoroughly with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The sulfinimine is stable.
Step 2: Diastereoselective Reduction
-
Setup: Dissolve the purified sulfinimine in anhydrous THF (0.2 M) and cool to -78°C (Dry ice/Acetone).
-
Reduction: Add L-Selectride (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes.
-
Note: If L-Selectride fails to give the desired diastereomer, switch to NaBH₄ (2.0 equiv) added as a solid at -50°C.
-
-
Quench: Stir at -78°C for 3 hours. Quench slowly with saturated NH₄Cl solution while still cold.
-
Isolation: Warm to RT. Extract with EtOAc.[1] Dry over Na₂SO₄ and concentrate.
-
Assessment: Check dr by ¹H NMR or Chiral HPLC. If dr is >90:10, proceed. If not, separate diastereomers by chromatography at this stage (Sulfinamide stage).
Step 3: Deprotection & Salt Formation
-
Reaction: Dissolve the diastereomerically pure sulfinamide in MeOH . Add 4M HCl in Dioxane (4.0 equiv).
-
Conditions: Stir at Room Temperature for 1 hour. Do not heat. (Heat can cause cyclopropyl ring opening or methoxy ether cleavage).
-
Isolation: Concentrate the solvent partially on a rotavap (bath <40°C). Add diethyl ether (Et₂O) to induce precipitation.
-
Filtration: Filter the white solid. This is your (S)-1-Cyclopropyl-2-methoxyethanamine Hydrochloride .
Part 4: Data Summary & Comparison
| Parameter | Standard Approach | Optimized Approach | Impact |
| Dehydrating Agent | MgSO₄ | Ti(OEt)₄ (2.5 eq) | Increases conversion from ~50% to >95%. |
| Reducing Agent | NaBH₄ (RT) | L-Selectride (-78°C) | Improves dr from ~3:1 to >10:1 (Subject to screen). |
| Isolation Form | Free Base Oil | HCl Salt (Solid) | Prevents volatility loss; Yield increases from <40% to >85%. |
| Deprotection | Refluxing HCl | RT HCl/Dioxane | Prevents cyclopropyl ring opening. |
References
-
Ellman, J. A., et al. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Hartz, R. A., et al. (2009).[3] "Synthesis of 1-cyclopropyl-2-methoxyethanone." Journal of Medicinal Chemistry, 52(14), 4173–4191.
-
Boehringer Ingelheim. (2021). "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." U.S. Patent Application US20210395185A1.
-
Hodgson, D. M., et al. (2009).[4] "Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine." Synthesis, 2009, 1923-1932.[4]
Sources
Troubleshooting low enantiomeric excess in chiral amine synthesis
Topic: Troubleshooting Low Enantiomeric Excess (ee)
Ticket ID: CAS-OPT-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely facing the frustration of a synthesis that works chemically (good conversion) but fails stereochemically (low ee).
In chiral amine synthesis, "low ee" is rarely a random event; it is a symptom of a specific, diagnosable failure in the kinetic or thermodynamic control of your system. As a Senior Application Scientist, I will guide you not just through what to do, but why your system is failing.
We will categorize troubleshooting into three distinct modules:
-
Biocatalysis (Transaminases): Thermodynamic equilibrium and steric gating.
-
Chemocatalysis (Asymmetric Hydrogenation): The "Background Reaction" trap.
-
Post-Reaction Processing: The silent racemization during workup.
Module 1: Biocatalysis (Transaminases)
Context: You are using
Q1: My ee is high initially but degrades as the reaction proceeds. Is the enzyme racemizing the product?
Diagnosis:
While possible, it is more likely you are facing Thermodynamic Equilibrium limitations combined with Product Inhibition . Transamination is reversible (
The Fix: Equilibrium Displacement You must drive the reaction forward irreversibly.
-
Method A: Isopropylamine (IPA) Donor:
-
Mechanism:[1][2][3][4][5] Uses IPA as the amine donor, generating acetone as a coproduct.
-
Protocol: Apply reduced pressure (vacuum) or a nitrogen sweep to continuously remove volatile acetone. This shifts the equilibrium to the right.
-
Caution: High concentrations of IPA can denature enzymes. Screen IPA tolerance (0.5M - 2M).
-
-
Method B: LDH/GDH Coupled System:
Q2: I am using a "broad spectrum" ATA but getting <10% ee. Why?
Diagnosis: Steric Mismatch (The "Small Pocket" Problem). ATAs generally have a large binding pocket and a small binding pocket. If your substrate has two bulky substituents (e.g., a bulky aryl group and a long alkyl chain) flanking the ketone, the "smaller" substituent may be too large for the small pocket. The substrate forces itself into the active site in a non-selective orientation, or the background uncatalyzed imine formation dominates.
Protocol: The "Pocket Check"
-
Verify Substrate Class: Is your ketone Acetophenone-like (Methyl + Aryl)? These usually work. Is it Propiophenone-like (Ethyl + Aryl)? These are harder.
-
Switch Enzymes: Move from standard Vibrio fluvialis (Vf-ATA) variants to engineered variants specifically evolved for bulky-bulky ketones (e.g., Arthrobacter variants).
Visual: ATA Equilibrium & Displacement
Caption: To maintain high ee, the reversible coproduct (Pyruvate) must be removed irreversibly (e.g., via LDH) to prevent the reverse reaction.
Module 2: Chemocatalysis (Asymmetric Hydrogenation)
Context: You are using Ir, Rh, or Ru catalysts to hydrogenate an imine. Common Symptom: High conversion, but ee is consistently moderate (e.g., 40-60%).
Q3: The catalyst is famous for 99% ee. Why am I getting 50%?
Diagnosis: The "Background Reaction" (Non-Selective Shunt). This is the most common failure mode in imine hydrogenation. Imine formation is often an equilibrium. If your imine is unstable, it hydrolyzes back to the ketone and amine.
-
Pathway A (Catalytic): Chiral Catalyst reduces Imine
Chiral Amine (High ee). -
Pathway B (Background): Imine hydrolyzes
Ketone + Amine Non-selective reduction or reformation of racemic imine. -
Pathway C (Uncatalyzed): If the pressure/temp is too high, the metal center might reduce the imine via a non-chiral pathway (e.g., if the chiral ligand dissociates).
Protocol: The "Background Check" Experiment Before optimizing the chiral catalyst, you must quantify the background rate.
-
Setup: Run the reaction with precipitated/purified imine (not formed in situ).
-
Control: Run the reaction with NO Ligand (just the metal precursor, e.g.,
) or NO Catalyst (just and substrate) under your standard conditions. -
Result:
-
If Control Conversion > 5%: You have a background reaction.
-
Fix: Lower Temperature, lower
pressure, or increase catalyst loading to make Pathway A faster than Pathway B.
-
Q4: Does the counteranion matter?
Diagnosis: Yes, critically. In Iridium-catalyzed hydrogenation (e.g., using P,N-ligands like Pfaltz's catalysts), the reaction often goes through an ionic mechanism. The counteranion is not a spectator; it forms a tight ion pair with the metal center.
-
Observation: Using
often kills activity or ee. -
Fix: Switch to non-coordinating, bulky anions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or PF6 . These stabilize the cationic active species and can actually enhance enantioselectivity via "chiral anion" effects if a chiral phosphate is used [1].
Visual: Troubleshooting Asymmetric Hydrogenation
Caption: A decision tree to isolate whether low ee is due to non-selective background reduction or catalyst failure.
Module 3: Workup & Isolation (The "Silent" Killer)
Context: Reaction crude showed 95% ee, but isolated product is 80% ee. Common Symptom: "My product racemized on the rotavap."
Q5: Can chiral amines racemize during workup?
Diagnosis:
Yes, via Imine-Enamine Tautomerization.
Primary chiral amines with an
-
Mechanism: In the presence of heat and a base (or acid), the amine can reversibly form an achiral imine or enamine intermediate.
-
Trigger: Distillation at high temperatures, or prolonged exposure to strong bases (KOH/NaOH) during extraction.
Protocol: The Stability Stress Test
-
Take a small sample of pure, high-ee amine .
-
Expose it to your workup conditions (e.g., reflux in toluene with NaOH) for 1 hour.
-
The Fix:
-
Avoid distillation if possible; use salt formation (e.g., Tartrate salt) to precipitate the amine directly.
-
Keep workup temperature < 40°C.[10]
-
Avoid strong bases; use Carbonate or Bicarbonate for neutralization.
-
Summary Data: Failure Modes by Method
| Method | Primary Cause of Low ee | Secondary Cause | Diagnostic Check |
| Biocatalysis (ATA) | Thermodynamic Equilibrium (Reversibility) | Steric Mismatch (Substrate too bulky) | Check Coproduct removal; Screen "Bulky" enzyme variants. |
| Asymmetric Hydrogenation | Non-selective Background Reaction | Catalyst Poisoning / Wrong Counteranion | Run "No Ligand" control; Switch to BArF anion. |
| Organocatalysis | Water contamination (Hydrolysis of imine) | Temperature too high (Racemic pathway) | Check solvent moisture (Karl Fischer). |
| Workup/Isolation | Thermal Racemization (Distillation) | pH-induced Tautomerization | "Stress Test" pure product under workup conditions. |
References
-
Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Source: University of Liverpool / J. Am. Chem. Soc. URL:[Link] (Verified via search context 1.11)
-
Challenges and good practices on transaminase-catalysed synthesis of optically pure amines. Source: ResearchGate / Adv.[11] Synth. Catal. URL:[Link] (Contextual match 1.7)
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow. Source: NIH / PMC. URL:[Link] (Contextual match 1.6)
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Source: NIH / PMC (Noyori/Pfaltz mechanisms). URL:[Link] (Contextual match 1.15)
Sources
- 1. ethz.ch [ethz.ch]
- 2. rsc.org [rsc.org]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. uma.es [uma.es]
- 6. mdpi.com [mdpi.com]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Purification Strategies for Removing Starting Material
Status: Online Operator: Senior Application Scientist Ticket Focus: Removing Starting Material (SM) from Final Product (FP)
Introduction: The "Unreacted" Dilemma
Welcome to the Purification Support Center. A common bottleneck in drug development is the persistence of starting material (SM) in the final product. Unlike side-products, SMs often share physicochemical properties (polarity, solubility,
This guide treats your purification challenges as "Support Tickets." Select the scenario below that matches your current experimental failure.
Ticket #101: Chromatography Troubleshooting
Subject: "My SM and Product are co-eluting (or barely separating) on Flash/HPLC."
Diagnosis & Root Cause Analysis
If your
-
Tailing: Caused by secondary interactions (e.g., residual silanols H-bonding with amines).
-
Fronting: Caused by column overloading or solubility mismatch.
Protocol: The Optimization Strategy
Do not rely solely on
-
Target: A
is required for easy separation on standard silica cartridges.
Step-by-Step Resolution
-
Modifier Doping:
-
For Basic Compounds (Amines): Add 1-5% Triethylamine (TEA) or
to the mobile phase. This blocks silanol sites, sharpening peaks and reducing tailing of the polar SM. -
For Acidic Compounds: Add 0.1% Acetic Acid or Formic Acid to suppress ionization, keeping the SM in its neutral (less polar) form to prevent streaking.
-
-
Stationary Phase Switch:
-
If SM is an amine and Product is neutral (or vice versa), switch to Amine-functionalized silica . This creates a "chemical filter" effect where the amine SM interacts stronger with the stationary phase than the neutral product.
-
Alternative: Use Reverse Phase (C18) . Silica separates based on polarity; C18 separates based on hydrophobicity (LogP). If SM and FP have similar polarity but different alkyl chain lengths, C18 is superior.
-
Decision Tree: Choosing a Column Strategy
Figure 1: Decision logic for overcoming co-elution in chromatographic purification.
Ticket #102: Crystallization "Oiling Out"
Subject: "My product forms an oil instead of crystals, trapping the Starting Material."
The Mechanism of Failure
"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This usually happens because the supersaturation is too high or the temperature dropped too quickly. The SM gets trapped in the oil droplets of the product.
Protocol: Controlled Nucleation
-
The Two-Solvent Approach (Cloud Point Method):
-
Dissolve crude in a Good Solvent (e.g., DCM, EtOAc) at boiling point.
-
Add Anti-Solvent (e.g., Hexane, Ether) dropwise until persistent cloudiness appears (the metastable zone).
-
Critical Step: Add a few drops of Good Solvent to clear the cloudiness.
-
-
Seeding:
-
Add a "seed" crystal of pure product (if available) at this metastable point.
-
No seed? Scratch the inner glass surface with a glass rod. This creates microscopic rough edges that lower the nucleation energy barrier.
-
-
Slow Cooling:
-
Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 3-4 hours. Rapid cooling promotes oiling.
-
Ticket #103: Chemical Scavenging (Chromatography-Free)
Subject: "I have excess SM (amine/aldehyde) and don't want to run a column."
The Solution
If your SM has a reactive functional group distinct from your product, Solid-Supported Scavengers are the most efficient method. These are insoluble polymer beads functionalized to react specifically with the impurity.
Workflow:
-
Add scavenger resin to reaction mixture (1.5 - 3 equivalents relative to excess SM).
-
Stir for 1-4 hours (monitor by TLC).
-
Filter the mixture. The SM is now covalently bound to the beads and stays on the filter paper.
-
Concentrate the filtrate to obtain pure product.
Scavenger Selection Guide
| Excess Starting Material | Recommended Scavenger Resin | Mechanism |
| Primary/Secondary Amines | Isocyanate resin (e.g., PS-Isocyanate) | Forms urea linkage with amine SM. |
| Electrophiles (Acid Chlorides, Isocyanates) | Trisamine resin (e.g., PS-Trisamine) | Nucleophilic attack sequesters electrophile. |
| Aldehydes/Ketones | Hydrazide resin (e.g., PS-Tosylhydrazide) | Forms hydrazone linkage. |
| Acids | Carbonate resin (e.g., PS-Carbonate) | Forms ionic salt (acid-base). |
| Metal Catalysts (Pd, Cu) | Thiol/Thiourea resin | Chelation of metal ions. |
Ticket #104: The pH Swing Extraction
Subject: "My SM is an amine/acid similar to my product. How do I separate them?"
Theory: Manipulation
If the SM and Product have different
-
Principle: Charged species dissolve in water; Neutral species dissolve in organic solvent.
Protocol: Separating Amine Product from Amine SM
Assumption: Product is a tertiary amine (more basic), SM is a primary amine (less basic), or vice versa. Or simply separating a neutral product from a basic SM.
Scenario: Removing unreacted Amine SM from a Neutral Product .
-
Acid Wash: Dissolve crude in organic solvent (EtOAc).
-
Extraction: Wash with 1M HCl.
-
Chemistry: The Amine SM becomes protonated (
) and moves to the Aqueous Layer . -
Outcome: The Neutral Product remains in the Organic Layer .
-
-
Recovery (Optional): If you need to recover the SM, basify the aqueous layer (pH > 12) and extract back into organic.
Workflow Diagram: pH Swing
Figure 2: Workflow for selective removal of basic amine starting material from a neutral product.
References
-
Biotage. (2023).[4][5][6] What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]
-
University of Rochester. (n.d.).[7] Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction.[8] Reaction Chemistry & Engineering. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins: Principle and Applications. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. How To [chem.rochester.edu]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Addressing poor solubility of intermediates in 1-Cyclopropyl-2-methoxyethanamine synthesis
Topic: Addressing Poor Solubility & Process Bottlenecks Target Molecule: 1-Cyclopropyl-2-methoxyethanamine (and its HCl salt, CAS: 1095431-18-7) Audience: Organic Chemists, Process Development Scientists
Introduction: The "Solubility Trap" in Amino-Ether Synthesis
Synthesizing 1-Cyclopropyl-2-methoxyethanamine presents a unique duality of solubility challenges. The intermediate (
This guide addresses these specific phase-behavior issues using a Chemo-Enzymatic/Boc-Protection Route , which is the industry standard for high-enantiopurity synthesis of this building block.
Module 1: The O-Methylation Bottleneck
Phase: Intermediate Synthesis Precursor: N-Boc-cyclopropylglycinol (2-((tert-butoxycarbonyl)amino)-2-cyclopropylethan-1-ol)
The Problem
You are attempting a Williamson ether synthesis (NaH/MeI) in THF. The reaction stalls because the N-Boc-amino alcohol precipitates as a gelatinous alkoxide upon NaH addition, preventing the methyl iodide (MeI) from reacting efficiently.
Technical Analysis
The cyclopropyl group adds lipophilicity, but the carbamate (Boc) and free hydroxyl group create a network of hydrogen bonds. When deprotonated by NaH, the resulting sodium alkoxide forms tight ionic aggregates that are insoluble in pure THF, effectively halting the kinetics.
Troubleshooting Protocol
Q: My intermediate turned into a gel after adding NaH. How do I restart the reaction?
A: You must break the ionic aggregates using a co-solvent or Phase Transfer Catalyst (PTC).
Protocol A: The Solvent Switch (Recommended)
-
Dilution: Do not evaporate. Add anhydrous DMF (N,N-Dimethylformamide) to your THF mixture until the ratio is approximately 4:1 (THF:DMF).
-
Effect: DMF solvates the sodium cation (
), breaking the tight ion pairs and freeing the alkoxide ( ) to react with MeI. -
Caution: DMF is harder to remove. Ensure rigorous aqueous workup (LiCl wash) later.
Protocol B: Phase Transfer Catalysis (If DMF is restricted)
-
Additive: Add Tetrabutylammonium iodide (TBAI) or 18-Crown-6 (0.05 - 0.1 eq).
-
Mechanism: The crown ether chelates
, or the quaternary ammonium replaces with a lipophilic cation ( ), rendering the alkoxide soluble in THF.
Data: Solvent Effects on O-Methylation Yield
| Solvent System | Solubility of Alkoxide | Reaction Rate | Workup Difficulty | Typical Yield |
| THF (Pure) | Poor (Gel formation) | Stalled (<10% conv.) | Easy | <15% |
| THF:DMF (4:1) | Excellent | Fast (1-2 hrs) | Moderate (DMF removal) | 85-92% |
| DCM (+ PTC) | Good | Moderate | Easy | 60-70% |
| Toluene | Very Poor | No Reaction | Easy | 0% |
Workflow Visualization: O-Methylation Logic
Caption: Decision logic for overcoming alkoxide insolubility during the methylation step.
Module 2: The "Sticky Salt" Syndrome
Phase: Final Deprotection & Isolation Product: 1-Cyclopropyl-2-methoxyethanamine Hydrochloride
The Problem
After removing the Boc group with HCl, you attempt to isolate the salt by evaporating the solvent. Instead of a white powder, you obtain a hygroscopic yellow gum or oil that refuses to solidify.
Technical Analysis
Cyclopropyl amines are lipophilic, but the hydrochloride salt is ionic. In the presence of trace water or excess alcohol (from the deprotection step), the lattice energy is insufficient to overcome solvation, leading to an "oil-out." Furthermore, cyclopropyl rings are acid-sensitive; excessive heating during evaporation can trigger ring-opening decomposition.
Troubleshooting Protocol
Q: How do I turn this gum into a filterable solid?
A: You must use a controlled "Crash-Out" crystallization using a specific anti-solvent hierarchy.
Step-by-Step Crystallization Guide:
-
Solvent Swap:
-
Evaporate the reaction solvent (e.g., Dioxane/HCl) completely at <35°C (Crucial: Heat degrades the cyclopropyl ring).
-
Redissolve the gum in a minimum amount of cold Isopropyl Alcohol (IPA) or Methanol (MeOH) .
-
-
The Anti-Solvent Drop:
-
Place the solution in an ice bath with vigorous stirring.
-
Dropwise add Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) .
-
Ratio: Target a 1:10 ratio of Alcohol:Ether.
-
-
Inducing Nucleation:
-
If oiling persists, scratch the glass side of the flask with a spatula.
-
Seed: If available, add a single crystal of the product.
-
Sonication: Brief sonication (10-20 seconds) can force the lattice to snap shut.
-
Q: Why is my salt turning pink/brown? A: This indicates cyclopropyl ring opening . The cyclopropyl ring acts like a pseudo-double bond. Strong acid + Heat = Ring opening to form homo-allyl chlorides.
-
Fix: Keep all evaporation steps under 35°C. Neutralize excess HCl with a nitrogen stream before evaporation.
Workflow Visualization: Salt Isolation
Caption: "Crash-out" protocol to convert the hygroscopic gum into a filterable crystalline salt.
FAQ: Process Optimization
Q1: Can I use NaH in DMF directly without THF? A: Yes, but safety is a concern. NaH in pure DMF can undergo a "runaway" exotherm at elevated temperatures. It is safer to use a THF/DMF mixture to moderate the thermal profile.
Q2: My final product purity is low (90%). Can I distill the free amine? A: Yes. 1-Cyclopropyl-2-methoxyethanamine is a liquid at room temperature.
-
Protocol: Basify the salt with 1M NaOH (pH > 12), extract into DCM, dry over
, and perform Kugelrohr distillation under high vacuum. -
Warning: Do not heat above 80°C for prolonged periods to preserve the cyclopropyl ring.
Q3: Is there a non-cryogenic alternative to NaH?
A: Yes. You can use Silver Oxide (
-
Pros: Mild conditions, no strong base, no gel formation.
-
Cons: Expensive, requires excess reagent (2-3 eq), slower reaction time (24-48h).
References
-
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route. Source: Organic Process Research & Development (ACS Publications). Context: Establishes the standard route via cyclopropylglycine and details the O-methylation/deprotection sequence. URL:[Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Source: Beilstein Journal of Organic Chemistry (NIH/PMC). Context: Provides critical data on the handling of cyclopropyl amine salts and the use of HCl/Ether for precipitation. URL:[Link]
-
Phase Transfer Catalysis: Mechanisms and Applications. Source: Dalal Institute / Industrial PTC. Context: Theoretical basis for using Quaternary Ammonium salts to solve alkoxide solubility issues in ether synthesis. URL:[Link]
-
1-Cyclopropyl-2-methoxyethanamine hydrochloride (Product Data). Source: Fluorochem / PubChem. Context: Verification of CAS 1095431-18-7 and physical properties (hygroscopic solid). URL:[Link]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Cyclopropyl-2-methoxyethanamine
Introduction
1-Cyclopropyl-2-methoxyethanamine is a valuable chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for corticotropin-releasing factor-1 (CRF-1) receptor antagonists. The efficient and cost-effective synthesis of this molecule, particularly the desired (S)-enantiomer, is of significant interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of three distinct synthetic routes to (S)-1-Cyclopropyl-2-methoxyethanamine, offering a comprehensive cost-benefit analysis supported by experimental data to inform strategic decision-making in a research and development setting.
Comparative Overview of Synthetic Strategies
The synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine presents the dual challenges of constructing the cyclopropylmethylamine backbone and establishing the correct stereochemistry at the chiral center. This guide will analyze the following three approaches:
-
Chemoenzymatic Route: A multi-step synthesis commencing with the oxidation of a simple starting material, followed by enzymatic reductive amination to introduce chirality, and subsequent chemical modifications.
-
Asymmetric Strecker Synthesis: A classical approach to α-amino acids and their derivatives, adapted for the asymmetric synthesis of the target amine using a chiral auxiliary.
-
Reductive Amination of a Precursor Ketone: A direct method involving the synthesis of a key ketone intermediate followed by reductive amination to furnish the final product.
Caption: High-level comparison of the three synthetic approaches.
Route 1: The Chemoenzymatic Approach
This elegant, multi-step synthesis leverages the high selectivity of enzymes to establish the desired stereocenter, a "green chemistry" approach that avoids the use of heavy metal catalysts.[1]
Reaction Scheme
Caption: Workflow for the chemoenzymatic synthesis.
Experimental Protocol
Step 1: Oxidation of Cyclopropyl Methyl Ketone. A solution of cyclopropyl methyl ketone is treated with potassium permanganate in an aqueous solution to yield cyclopropylglyoxylic acid.[1]
Step 2: Enzymatic Reductive Amination. The resulting cyclopropylglyoxylic acid is converted to (S)-cyclopropylglycine using leucine dehydrogenase. Formate dehydrogenase is employed for cofactor (NADH) recycling, making the process more atom-economical.[1]
Step 3: Protection. The amino group of (S)-cyclopropylglycine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Step 4: Reduction. The carboxylic acid of N-Boc-(S)-cyclopropylglycine is reduced to the corresponding primary alcohol using a reducing agent such as sodium borohydride.
Step 5: Methylation. The hydroxyl group is methylated using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride).
Step 6: Deprotection. The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product.
Cost-Benefit Analysis
| Metric | Analysis |
| Raw Material Cost | Moderate. Cyclopropyl methyl ketone is a relatively inexpensive starting material. The enzymes (leucine dehydrogenase and formate dehydrogenase) represent a significant initial investment, though their catalytic nature reduces long-term cost. |
| Process Cost | High. This is a multi-step synthesis involving several transformations, purifications, and the handling of enzymes, which requires specialized equipment and expertise. |
| Yield & Purity | High. The enzymatic step provides excellent enantioselectivity (>99% ee), leading to a final product of high optical purity. Overall yields are reported to be good.[1] |
| Safety | Moderate. The use of potassium permanganate, a strong oxidizer, and sodium hydride, a flammable solid, requires careful handling. |
| Environmental Impact | Favorable. The use of enzymatic catalysis aligns with green chemistry principles by reducing the reliance on heavy metal catalysts and harsh reaction conditions. |
| Scalability | Moderate. Scaling up enzymatic reactions can present challenges related to enzyme stability, activity, and cost. |
Route 2: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their derivatives. In this asymmetric variant, a chiral auxiliary is employed to direct the stereoselective addition of cyanide to an imine intermediate.
Reaction Scheme
Caption: Proposed workflow for the asymmetric Strecker synthesis.
Experimental Protocol (Adapted from General Procedures)
Step 1: Imine Formation. Cyclopropanecarboxaldehyde is condensed with a chiral amine, such as one derived from N-Boc-L-tert-leucine, to form a chiral imine.
Step 2: Cyanide Addition. The imine is treated with a cyanide source, such as sodium cyanide, in the presence of an acid to facilitate the diastereoselective addition of the cyanide nucleophile, forming an α-aminonitrile.
Step 3: Hydrolysis and Auxiliary Removal. The nitrile group is hydrolyzed to a carboxylic acid or amide under acidic or basic conditions. This step often cleaves the chiral auxiliary, which can potentially be recovered.
Step 4: Final Modifications. The resulting intermediate is then reduced and methylated in a similar fashion to the chemoenzymatic route to yield the final product.
Cost-Benefit Analysis
| Metric | Analysis |
| Raw Material Cost | High. Cyclopropanecarboxaldehyde is a moderately priced starting material. However, chiral auxiliaries like N-Boc-L-tert-leucine can be expensive, and their efficient recovery is crucial for cost-effectiveness. Sodium cyanide is a hazardous but relatively inexpensive reagent. |
| Process Cost | Moderate. This route is more convergent than the chemoenzymatic approach. The number of steps may be fewer, but the handling of highly toxic cyanide and the need for careful control of stereochemistry add to the complexity. |
| Yield & Purity | Variable. The diastereoselectivity of the cyanide addition is highly dependent on the choice of chiral auxiliary and reaction conditions. Achieving high enantiomeric excess may require significant optimization. |
| Safety | High Risk. The use of sodium cyanide, which can release highly toxic hydrogen cyanide gas upon acidification, necessitates stringent safety protocols and specialized handling facilities. |
| Environmental Impact | Unfavorable. The generation of cyanide-containing waste streams presents a significant environmental hazard and requires specialized disposal procedures. |
| Scalability | Moderate to High. Strecker reactions are generally scalable, but the safe handling of large quantities of cyanide is a major consideration for industrial applications. |
Route 3: Reductive Amination of a Precursor Ketone
This approach involves the synthesis of a key α-methoxy ketone intermediate, followed by a direct reductive amination to introduce the amine functionality.
Reaction Scheme
Caption: Workflow for the reductive amination route.
Experimental Protocol
Step 1: Synthesis of 1-Cyclopropyl-2-methoxyethanone. A Grignard reagent is prepared from cyclopropyl bromide and magnesium turnings. This is then reacted with N-methoxy-N-methyl-2-methoxyacetamide to yield the desired ketone, 1-cyclopropyl-2-methoxyethanone.
Step 2: Asymmetric Reductive Amination. The ketone is subjected to asymmetric reductive amination. This can be achieved through various methods, including the use of a chiral amine source or a chiral catalyst with a reducing agent like sodium triacetoxyborohydride, or potentially through an enzymatic approach using an amine dehydrogenase.
Cost-Benefit Analysis
| Metric | Analysis |
| Raw Material Cost | Moderate. Cyclopropyl bromide and the Weinreb amide precursor are specialty chemicals with associated costs. The choice of reducing agent and catalyst for the amination step will also significantly impact the overall cost. |
| Process Cost | Moderate. This route is potentially the most direct. However, the synthesis of the Weinreb amide and the Grignard reaction require anhydrous conditions and careful execution. The reductive amination step may require optimization to achieve high enantioselectivity. |
| Yield & Purity | Variable. The yield of the ketone synthesis can be good. The enantioselectivity of the reductive amination is the critical factor and can vary widely depending on the chosen method. |
| Safety | Moderate. Grignard reagents are highly reactive and require handling under inert atmospheres. The reductive amination reagents can also be hazardous. |
| Environmental Impact | Moderate. This route involves the use of organic solvents and potentially metal-based reducing agents. The waste generated needs to be managed appropriately. |
| Scalability | High. Grignard reactions and reductive aminations are generally well-established and scalable industrial processes. |
Quantitative Data Summary
| Synthetic Route | Starting Material Cost (Relative) | Number of Steps | Overall Yield (Estimated) | Enantiomeric Excess (ee) | Safety/Environmental Concerns |
| Chemoenzymatic | Moderate | 6 | Good | >99%[1] | Moderate (KMnO₄, NaH) |
| Asymmetric Strecker | High | 4 | Moderate | Variable (dependent on auxiliary) | High (Cyanide) |
| Reductive Amination | Moderate | 2 | Moderate | Variable (dependent on method) | Moderate (Grignard) |
Senior Application Scientist's Recommendation
Based on a comprehensive analysis of the available data, the chemoenzymatic route emerges as the most promising strategy for the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, particularly for applications where high enantiopurity is paramount.
Justification:
-
Unparalleled Stereocontrol: The enzymatic reductive amination step provides exceptional and reliable enantioselectivity (>99% ee), which is often challenging to achieve consistently with purely chemical methods without extensive optimization or chiral chromatography.
-
Green Chemistry Profile: This route aligns with modern principles of sustainable chemistry by utilizing biocatalysis, thereby avoiding the use of highly toxic reagents like cyanide and minimizing reliance on heavy metal catalysts.
-
Proven Scalability: While enzymatic processes have their own scale-up challenges, the field of industrial biotechnology has made significant strides in addressing these issues, making this a viable option for larger-scale production.
The Asymmetric Strecker Synthesis , while a classic and powerful method, is significantly hampered by the extreme toxicity of cyanide and the often high cost and variable performance of chiral auxiliaries. The associated safety and environmental risks make it a less attractive option in a modern drug development setting.
The Reductive Amination pathway offers the allure of a more direct route. However, achieving high enantioselectivity in the final amination step can be a significant hurdle, potentially requiring the development of a custom chiral catalyst or a suitable enzymatic process, which would add to the research and development timeline and costs.
References
-
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Org. Process Res. Dev. 2012, 16, 2, 278–283. [Link]
Sources
A Comparative Guide to Lipase-Catalyzed Acylation for Amine Resolution
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure chiral amines is insatiable. These molecules form the backbone of a vast array of pharmaceuticals and bioactive compounds, where stereochemistry dictates therapeutic efficacy and safety. Among the arsenal of techniques for obtaining single-enantiomer amines, enzymatic kinetic resolution (EKR) using lipases stands out for its exceptional selectivity, mild reaction conditions, and environmental compatibility.
This guide provides a comprehensive comparison of various approaches to lipase-catalyzed acylation for amine resolution. We will delve into the nuances of enzyme selection, the critical role of the acyl donor, and the influence of the reaction medium, all supported by experimental data and mechanistic insights. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to design and optimize their own efficient and selective amine resolution processes.
The Principle of Enzymatic Kinetic Resolution of Amines
Lipase-catalyzed kinetic resolution of a racemic amine hinges on the enzyme's ability to selectively acylate one enantiomer at a significantly higher rate than the other. This process yields a mixture of an acylated amine (amide) and the unreacted, enantiomerically enriched amine, which can then be separated. The efficiency of this separation is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, and the conversion rate.
The generally accepted mechanism for this transformation is a "ping-pong bi-bi" mechanism.[1][2] This involves two main stages:
-
Acylation of the Enzyme: The lipase reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the alcohol or other leaving group from the donor.
-
Nucleophilic Attack by the Amine: The chiral amine then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the corresponding amide and regenerating the free enzyme.
The enantioselectivity of the lipase arises from the difference in the activation energies for the formation of the tetrahedral intermediates with the (R)- and (S)-enantiomers of the amine in the second step.
Caption: Figure 1: General Workflow for Lipase-Catalyzed Kinetic Resolution of Amines.
Comparative Analysis of Key Parameters
The success of lipase-catalyzed amine resolution is a multifactorial equation. Here, we dissect the critical components and compare their performance based on published experimental data.
The Choice of Lipase: A Critical Determinant of Selectivity
Not all lipases are created equal when it comes to amine resolution. Their substrate specificity and enantioselectivity are dictated by the unique three-dimensional structure of their active site.
| Lipase Source | Common Designation | Key Characteristics | Reference |
| Candida antarctica Lipase B | CALB, Novozym 435 | Exhibits broad substrate specificity and generally high enantioselectivity for a wide range of amines. Often considered the "gold standard." | [3][4][5][6][7] |
| Pseudomonas cepacia Lipase | PCL, Amano Lipase PS | Shows good to excellent enantioselectivity for various amines, sometimes complementary to CALB. | [3][8] |
| Candida rugosa Lipase | CRL | Can be effective for certain substrates, but its performance is often more substrate-dependent compared to CALB and PCL. | [9] |
| Alcaligenes sp. Lipase | - | Has shown potential for specific amine resolutions. | [3] |
Expert Insight: While CALB is a robust starting point for most applications, screening a panel of lipases is crucial for novel substrates. The subtle differences in the active site architecture can lead to dramatic improvements in enantioselectivity. For instance, while CALB is highly effective for the resolution of α-phenylethylamine, lipases from Pseudomonas cepacia have also demonstrated excellent performance, sometimes with opposite enantiopreference.[3][8]
The Acyl Donor: More Than Just an Acetyl Group
The acyl donor plays a pivotal role in the reaction kinetics and, in some cases, can significantly influence the enantioselectivity.
| Acyl Donor | Advantages | Disadvantages |
| Ethyl Acetate | Inexpensive, readily available, can also serve as the solvent. | Generally leads to slower reaction rates compared to activated esters.[10] |
| Vinyl Acetate | "Activated" ester that forms a highly reactive acyl-enzyme intermediate, leading to faster reactions. The byproduct, acetaldehyde, is volatile. | Can be too reactive for some sensitive substrates.[2] |
| Isopropyl Acetate | Offers a good balance of reactivity and stability. | |
| Ethyl Methoxyacetate | Can dramatically increase reaction rates for amine acylation, sometimes by over 100-fold compared to standard alkyl esters. | The mechanism for this rate enhancement is believed to involve a favorable interaction between the ether oxygen and the amine substrate within the enzyme's active site. |
Comparative Performance of Acyl Donors for the Resolution of rac-1-Phenylethylamine with Novozym 435:
| Acyl Donor | Conversion (%) | Amide e.e. (%) | Amine e.e. (%) | Reference |
| Ethyl Acetate | 50 | 96 | 96 | [11] |
| Isopropyl Acetate | 50 | 96 | >99 | [11] |
| Vinyl Acetate | >45 | >99 | >99 | [2] |
Expert Insight: The use of methoxyacetates as acyl donors represents a significant process intensification strategy. The dramatic rate enhancement observed is a prime example of how understanding the enzyme's active site and substrate interactions can lead to rational process optimization.[12]
The Reaction Medium: The Solvent's Subtle Influence
The choice of organic solvent can impact enzyme activity, stability, and enantioselectivity by influencing the enzyme's conformation and the solubility of the substrates.
| Solvent | Properties | Impact on Resolution |
| Toluene | Non-polar, aprotic | Generally a good solvent for lipase-catalyzed reactions, promoting high enzyme activity. |
| Hexane/Heptane | Non-polar, aprotic | Similar to toluene, often used for their low boiling points, facilitating product recovery. |
| Methyl tert-Butyl Ether (MTBE) | Polar, aprotic | A versatile solvent that often provides a good balance of substrate solubility and enzyme activity.[9] |
| Acetonitrile | Polar, aprotic | Can be a good solvent, but its polarity can sometimes strip essential water from the enzyme, reducing activity. |
| Diisopropyl Ether (DIPE) | Less polar than MTBE | Can be a good alternative to MTBE. |
Expert Insight: The flexibility of the lipase, which is crucial for the "induced-fit" mechanism of substrate binding, can be modulated by the solvent.[13] A small amount of water is often essential for maintaining the enzyme's active conformation in organic solvents. The optimal water activity is a critical parameter to optimize for each specific system. The use of polar organic solvents can sometimes enhance the selectivity of lipase-catalyzed reactions.[14]
Experimental Protocols: A Practical Guide
Here, we provide a detailed, step-by-step methodology for a typical lipase-catalyzed resolution of rac-1-phenylethylamine, a common model substrate.
Protocol: Kinetic Resolution of rac-1-Phenylethylamine using Novozym 435
Materials:
-
rac-1-Phenylethylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Isopropyl acetate (acyl donor and solvent)
-
Anhydrous sodium sulfate
-
Orbital shaker with temperature control
-
Gas chromatograph (GC) with a chiral column (e.g., Chirasil-DEX CB)
Procedure:
-
To a 10 mL screw-capped vial, add rac-1-phenylethylamine (1 mmol, 121.2 mg).
-
Add isopropyl acetate (5 mL).
-
Add Novozym 435 (50 mg).
-
Seal the vial and place it in an orbital shaker set at 40°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at regular intervals (e.g., 2, 4, 6, 24 hours).
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.
-
Analyze the sample by chiral GC to determine the enantiomeric excess of the unreacted amine and the formed amide, as well as the conversion.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
The unreacted (S)-1-phenylethylamine can be separated from the (R)-N-(1-phenylethyl)acetamide by standard methods such as acid-base extraction or chromatography.
Caption: Figure 2: Step-by-Step Experimental Workflow.
Dynamic Kinetic Resolution: Overcoming the 50% Yield Barrier
A significant limitation of conventional kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) elegantly circumvents this limitation by coupling the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous replenishment of the preferred enantiomer allows for theoretical yields of up to 100%.
A common approach for the DKR of amines involves the use of a ruthenium catalyst for the racemization in conjunction with a lipase for the acylation.[15]
Caption: Figure 3: Principle of Dynamic Kinetic Resolution (DKR).
Conclusion
Lipase-catalyzed acylation is a powerful and versatile tool for the resolution of chiral amines, offering high enantioselectivity under mild and environmentally benign conditions. The optimal choice of lipase, acyl donor, and solvent is paramount for achieving high efficiency and is often substrate-dependent. A systematic screening of these parameters, guided by the mechanistic principles outlined in this guide, will enable researchers to develop robust and scalable processes for the production of enantiomerically pure amines. The advent of dynamic kinetic resolution further enhances the synthetic utility of this methodology, paving the way for highly efficient and atom-economical routes to these valuable chiral building blocks.
References
-
Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (2025, August 6). ResearchGate. [Link]
-
How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. pubs.acs.org. [Link]
-
Organic Solvent Tolerant Lipases and Applications. (2014, May 22). PMC. [Link]
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2024, May 22). MDPI. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of chiral compounds: A review. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. [Link]
-
Lipase Catalysed Enantioselective Amidation of α-phenylethylamine. Science Alert. [Link]
-
Continuous-flow enzymatic kinetic resolution, in-line extraction and crystallisation of (S)-1-phenylethylamine. (2024, November 13). RSC Publishing. [Link]
-
Laboratory Evolution of Enantiocomplementary Candida antarctica Lipase B Mutants with Broad Substrate Scope. (2013, January 9). Journal of the American Chemical Society. [Link]
-
Chemoenzymatic dynamic kinetic resolution of primary amines. (2005, December 21). PubMed. [Link]
-
The influence of various acyl donors (3 equiv) upon the selectivity of Novozym 435 and Lipozyme TL IM for the O-acetylation of (±) - ResearchGate. ResearchGate. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023, July 14). MDPI. [Link]
-
LIPASE B FROM Candida antarctica (CALB): A CLOSE INSPECTION OF ITS BIOCHEMICAL STRUCTURE. Even3. [Link]
-
Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof. (2024, August 7). ResearchGate. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2017, August 16). PMC. [Link]
-
Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. SCIRP. [Link]
-
Lipases: Useful biocatalysts for the preparation of pharmaceuticals. (2006, April 18). Moodle@Units. [Link]
-
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. (2025, August 7). ResearchGate. [Link]
-
Molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate. (2006, November 15). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. scialert.net [scialert.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. static.even3.com [static.even3.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the metabolic stability of drugs containing the cyclopropyl moiety
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
